ASN007
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-ylamino)pyrimidin-4-yl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN7O2/c1-13-10-26-22(28-17-2-4-33-5-3-17)30-20(13)31-11-19(27-12-31)21(32)29-18(9-25)14-6-15(23)8-16(24)7-14/h6-8,10-12,17-18H,2-5,9,25H2,1H3,(H,29,32)(H,26,28,30)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHIUQBBGPGFFV-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N2C=C(N=C2)C(=O)NC(CN)C3=CC(=CC(=C3)Cl)F)NC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1N2C=C(N=C2)C(=O)N[C@H](CN)C3=CC(=CC(=C3)Cl)F)NC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ASN007: A Deep Dive into its Mechanism of Action in RAS-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ASN007, a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), and its mechanism of action in cancers driven by RAS mutations. The hyperactivation of the RAS/RAF/MEK/ERK signaling pathway is a critical driver in a significant portion of human cancers, making ERK1/2 a compelling therapeutic target. This compound has demonstrated promising preclinical and clinical activity in tumors harboring RAS, RAF, and MEK mutations.
Core Mechanism of Action: Targeting the Final Node of the MAPK Pathway
This compound is an orally bioavailable, reversible, and ATP-competitive inhibitor of ERK1 and ERK2.[1] By targeting the terminal kinases in the mitogen-activated protein kinase (MAPK) cascade, this compound effectively blocks the phosphorylation of downstream substrates essential for cell proliferation, survival, and differentiation.[2] This direct inhibition of ERK1/2 activity leads to the suppression of tumor growth in cancers with a hyperactivated RAS/RAF/MEK/ERK pathway.[3][4]
The MAPK/ERK pathway is a central signaling cascade that is frequently deregulated in cancer through mutations in key components like RAS and BRAF.[5][6] this compound's mechanism is particularly relevant in RAS-mutant cancers, where upstream inhibitors have faced challenges with resistance and pathway reactivation. By targeting the final node, ERK1/2, this compound offers a strategy to overcome this resistance.[3][7]
Signaling Pathway and Point of Intervention
The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the specific point of inhibition by this compound.
Preclinical Activity and Efficacy
Preclinical studies have demonstrated this compound's potent and selective anti-tumor activity across a range of cancer models with RAS/RAF pathway mutations.
In Vitro Potency
This compound exhibits low nanomolar inhibitory concentrations against ERK1 and ERK2 kinases.[5][8] Its antiproliferative activity is particularly pronounced in cell lines harboring BRAF and RAS mutations.[1][3]
| Parameter | Value | Reference |
| ERK1 IC50 | 1-2 nM | [5] |
| ERK2 IC50 | 1-2 nM | [5] |
| Target Residence Time | 550 min | [5][6] |
| Median IC50 in RAS/RAF mutant cell lines | 37 nM | [1] |
In Vivo Tumor Growth Inhibition
In xenograft and patient-derived xenograft (PDX) models, orally administered this compound has shown robust tumor growth inhibition in various RAS-mutant cancers, including those with KRAS, NRAS, and HRAS mutations.[5][7][9] Notably, this compound has demonstrated efficacy in models resistant to BRAF and MEK inhibitors, highlighting its potential to overcome acquired resistance.[3][6]
Clinical Evaluation and Efficacy
A Phase 1 clinical trial (NCT03415126) evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in patients with advanced solid tumors harboring RAS, RAF, or MEK mutations.[5][10]
Clinical Trial Highlights
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 40mg once daily (QD) and 250mg once weekly (QW) | [5][6] |
| Pharmacokinetics | Dose-dependent increase in Cmax and AUC24. Elimination half-life of 10-15 hours. | [5] |
| Clinical Benefit (QW dosing) | Confirmed partial response in HRAS-mutant salivary gland cancer. Stable disease in KRAS-mutant ovarian cancer and BRAF V600E-mutant thyroid cancer. | [5] |
Overcoming Resistance and Combination Strategies
A key aspect of this compound's mechanism is its ability to overcome resistance to upstream inhibitors in the MAPK pathway.[3] Reactivation of ERK signaling is a common mechanism of acquired resistance to BRAF and MEK inhibitors.[3] By directly targeting ERK1/2, this compound can circumvent this resistance.[3][7]
Furthermore, preclinical data suggests a synergistic effect when this compound is combined with other targeted agents. Crosstalk between the RAS/MEK/ERK and PI3K signaling pathways has been well-documented.[1][4] The combination of this compound with a PI3K inhibitor, such as copanlisib, has shown enhanced antitumor activity in vitro and in vivo.[3][4] This provides a strong rationale for exploring combination therapies in the clinic.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. The following outlines the general protocols used in the preclinical evaluation of this compound.
Kinase Inhibition Assays
-
Objective: To determine the in vitro potency of this compound against ERK1 and ERK2 kinases.
-
Methodology: A common method is a homogeneous time-resolved fluorescence (HTRF) based enzymatic activity assay.[3] This involves incubating recombinant ERK1/2 enzymes with a substrate and ATP in the presence of varying concentrations of this compound. The extent of substrate phosphorylation is then measured, and IC50 values are calculated from dose-response curves.[3]
Cell Proliferation Assays
-
Objective: To assess the antiproliferative activity of this compound in cancer cell lines.
-
Methodology: A panel of tumor cell lines, including those with known RAS and BRAF mutations, are seeded in microplates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is then determined using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values are calculated to quantify the drug's potency in each cell line.
Western Blot Analysis
-
Objective: To confirm the on-target effect of this compound by measuring the phosphorylation of downstream ERK1/2 substrates.
-
Methodology: Cancer cells are treated with this compound for a defined time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Following transfer to a membrane, specific antibodies are used to detect the levels of phosphorylated and total ERK, RSK1, and FRA1.[7][9] A decrease in the phosphorylated forms of these proteins indicates target engagement by this compound.
In Vivo Xenograft and PDX Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Human tumor cells (xenografts) or patient-derived tumor tissue (PDXs) are implanted subcutaneously into immunocompromised mice.[5][7] Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules (e.g., daily or intermittently).[5][9] Tumor volume and body weight are monitored regularly. At the end of the study, tumors may be excised for further analysis.
Conclusion
This compound is a promising therapeutic agent that directly targets the ERK1/2 kinases, representing a critical intervention point in the frequently dysregulated RAS/RAF/MEK/ERK pathway. Its potent and selective mechanism of action, demonstrated through extensive preclinical and early clinical studies, shows significant potential for the treatment of RAS-mutant and other MAPK-driven cancers. The ability of this compound to overcome resistance to upstream inhibitors and its synergistic activity in combination with other targeted therapies further underscore its therapeutic promise. Ongoing and future clinical investigations will be crucial in fully defining the role of this compound in the oncology treatment landscape.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Abstract PR09: Phase 1 clinical safety and efficacy of this compound, a novel oral ERK1/2 inhibitor, in patients with RAS, RAF or MEK mutant advanced solid tumors | Semantic Scholar [semanticscholar.org]
The Selective ERK1/2 Inhibitor aSN007: A Technical Guide to its Mechanism and Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of aSN007, a potent and orally bioavailable inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2. This compound is currently in clinical development for the treatment of cancers with mutations in the RAS/RAF/MEK/ERK signaling pathway. This document details the mechanism of action, quantitative inhibitory data, and relevant experimental protocols for researchers working on ERK1/2 signaling and the development of targeted cancer therapies.
The ERK1/2 Signaling Pathway and the Role of this compound
The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and motility.[1] Hyperactivation of this pathway, often driven by mutations in genes such as BRAF, KRAS, NRAS, and HRAS, is a common feature in a broad spectrum of human cancers.[1][2][3]
As the final kinases in this cascade, ERK1 and ERK2 represent a key node for therapeutic intervention.[4] this compound is a reversible, ATP-competitive inhibitor of ERK1 and ERK2 kinase activity.[5][6] By blocking the kinase activity of ERK1/2, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and survival signals that are aberrantly activated in many cancers.[4][7]
Quantitative Data on this compound Inhibition
This compound has demonstrated potent and selective inhibition of ERK1 and ERK2 kinases in biochemical and cell-based assays. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Assay Type | Source |
| IC50 vs. ERK1 | ~2 nM | Biochemical Assay | [7][8] |
| IC50 vs. ERK2 | ~2 nM | Biochemical Assay | [7][8] |
| Target Residence Time | 550 min | Biochemical Assay | [2][3] |
| Antiproliferative Activity | Single-digit nM IC50 | Cell-based assays in MAPK-pathway dependent cancer cell lines | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Homogeneous Time-Resolved Fluorescence (HTRF)-Based ERK1/2 Enzymatic Activity Assay
This assay is used to determine the in vitro inhibitory activity of this compound against purified ERK1 and ERK2 enzymes.
Materials:
-
Purified active ERK1 or ERK2 enzyme
-
Biotinylated-Elk1 substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)
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This compound compound dilutions
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HTRF Detection Reagents (e.g., Europium cryptate-labeled anti-phospho-Elk1 antibody and Streptavidin-XL665)
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384-well low-volume white plates
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HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the ERK1 or ERK2 enzyme and the Biotinylated-Elk1 substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents diluted in EDTA-containing buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665/620) and plot the results as a percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.
Western Blotting for Phosphorylated ERK1/2 and Downstream Substrates
This method is used to assess the inhibition of ERK1/2 signaling in whole cells.
Materials:
-
Cancer cell lines with activated MAPK pathway (e.g., BRAF or RAS mutant)
-
Complete cell culture medium
-
This compound compound dilutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit
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SDS-PAGE gels
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PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-RSK (e.g., Ser380), anti-total-RSK, anti-FRA1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
Preclinical and Clinical Development
Preclinical studies have demonstrated that this compound exhibits strong anti-proliferative activity in tumors with BRAF and RAS mutations (KRAS, NRAS, and HRAS).[3][5][9] Notably, this compound has shown efficacy in a BRAFV600E mutant melanoma tumor model that is resistant to BRAF and MEK inhibitors.[5][9] Combination studies have also shown that the PI3K inhibitor copanlisib enhances the anti-proliferative activity of this compound in vitro and in vivo.[5][9]
A Phase 1 clinical trial (NCT03415126) evaluated the safety and efficacy of this compound in patients with advanced solid tumors harboring RAS, RAF, or MEK mutations.[2] The study found that this compound was well-tolerated with manageable adverse events and showed signs of durable clinical activity.[2][6] The recommended Phase 2 dose was determined to be 250mg administered once weekly.[2] Another Phase 1/2 trial (NCT04866134) is currently active but not recruiting for advanced or metastatic solid tumors.[8]
Conclusion
This compound is a potent and selective ERK1/2 inhibitor with a promising preclinical and early clinical profile in cancers driven by the MAPK pathway. Its ability to overcome resistance to upstream inhibitors and its manageable safety profile make it a compelling candidate for further development, both as a monotherapy and in combination with other targeted agents. The experimental protocols and data presented in this guide provide a valuable resource for researchers investigating ERK1/2 signaling and the therapeutic potential of this compound.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of ASN007
This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of ASN007, a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the RAS/RAF/MEK/ERK signaling pathway.
Introduction
The RAS/RAF/MEK/ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and angiogenesis.[1] Dysregulation of this pathway, frequently driven by mutations in genes such as BRAF, KRAS, NRAS, and HRAS, is a hallmark of a wide array of human cancers.[1][2][3] While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have demonstrated clinical efficacy, the development of resistance remains a significant challenge, often mediated by the reactivation of ERK signaling.[1][4][5] This has underscored the therapeutic potential of directly targeting the terminal kinases of this cascade, ERK1 and ERK2.
This compound (also known as ERAS-007) is an orally bioavailable, potent, and selective small-molecule inhibitor of ERK1 and ERK2.[1][6][7] Preclinical and clinical studies have demonstrated its promising anti-tumor activity in cancers harboring RAS/RAF pathway mutations, including those resistant to BRAF and MEK inhibitors.[1][7][8]
Discovery and Preclinical Characterization
The discovery of this compound originated from a structure-activity relationship (SAR)-driven medicinal chemistry effort aimed at identifying potent and selective ERK1/2 inhibitors.
Biochemical and Cellular Activity
This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2.[7] In biochemical assays, this compound potently inhibits ERK1 and ERK2 with IC50 values of approximately 2 nM .[5][6][9] A key characteristic of this compound is its long target residence time of 550 minutes, which contributes to its sustained inhibition of ERK signaling.[1][8]
In cellular assays, this compound demonstrates potent anti-proliferative activity in a broad panel of cancer cell lines, with preferential activity in those harboring mutations in the RAS/RAF pathway.[2][7] The compound effectively inhibits the phosphorylation of downstream ERK1/2 substrates, such as RSK1, FRA1, and Elk1, with low nanomolar IC50 values.[5]
Kinase Selectivity
To assess its specificity, this compound was profiled against a large panel of kinases. A radiometric enzymatic assay (KinaseProfiler) of 335 kinases demonstrated that this compound is highly selective for ERK1 and ERK2.[7]
In Vivo Efficacy in Xenograft and Patient-Derived Xenograft (PDX) Models
The anti-tumor activity of this compound has been evaluated in various preclinical in vivo models. In multiple cell-line-derived xenograft and patient-derived xenograft (PDX) models with BRAF and KRAS mutations, oral administration of this compound resulted in significant tumor growth inhibition.[1][2][5] Notably, this compound demonstrated efficacy in models resistant to BRAF and MEK inhibitors.[1][7] The combination of this compound with a PI3K inhibitor has also been shown to enhance its anti-tumor activity.[8]
Clinical Development
This compound is currently under clinical investigation for the treatment of advanced solid tumors.
Phase 1 Clinical Trial (NCT03415126)
A first-in-human, open-label, Phase 1 clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of this compound in patients with advanced solid tumors harboring RAS, RAF, or MEK mutations.[1][8] The study employed a dose-escalation design with both once-daily (QD) and once-weekly (QW) oral dosing schedules.[1]
Data Presentation
Biochemical and Cellular Potency
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| ERK1 | Biochemical | 2 | [5][6][9] |
| ERK2 | Biochemical | 2 | [5][6][9] |
| RAS/RAF Mutant Cell Lines | Anti-proliferative | Median: 37 | |
| Wild-Type RAS/RAF Cell Lines | Anti-proliferative | >10,000 |
Phase 1 Clinical Trial Key Findings (NCT03415126)
| Parameter | Finding | Reference |
| Dosing Regimens | Once-daily (QD) and once-weekly (QW) | [1] |
| Maximum Tolerated Dose (MTD) | 40 mg QD and 250 mg QW | [1] |
| Pharmacokinetics | Dose-dependent increase in Cmax and AUC24; Elimination half-life (t1/2) of 10-15 hours | [1] |
| Efficacy | Confirmed partial response in a patient with HRAS-mutant salivary gland cancer; Stable disease in patients with KRAS-mutant ovarian cancer and BRAF V600E-mutant thyroid cancer | [1] |
| Safety | Manageable and reversible adverse events, including rash, gastrointestinal toxicities, and central serous retinopathy | [1] |
Experimental Protocols
ERK1/2 Enzymatic Activity Assay (HTRF-based)
A Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized to determine the in vitro potency of this compound against ERK1 and ERK2 kinases.
Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. The detection is based on FRET between a europium cryptate-labeled anti-phospho-substrate antibody (donor) and an XL665-labeled substrate (acceptor).
General Protocol:
-
Prepare a reaction buffer containing the ERK1 or ERK2 enzyme.
-
Add this compound at various concentrations.
-
Initiate the kinase reaction by adding the substrate peptide and ATP.
-
Incubate the reaction mixture at room temperature.
-
Stop the reaction and add the HTRF detection reagents (europium-labeled antibody and XL665-labeled streptavidin).
-
Incubate to allow for antibody-antigen binding.
-
Read the fluorescence at 620 nm (cryptate emission) and 665 nm (XL665 emission) on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50 value.
Kinase Selectivity Profiling (Radiometric Assay)
Principle: This assay measures the ability of this compound to inhibit the activity of a large panel of kinases by quantifying the incorporation of radiolabeled phosphate from [γ-33P]ATP into a specific substrate.
General Protocol:
-
A panel of purified kinases is prepared.
-
This compound is added at a fixed concentration (e.g., 1 µM).
-
The kinase reaction is initiated by the addition of [γ-33P]ATP and the respective kinase substrate.
-
After incubation, the reaction is stopped, and the radiolabeled substrate is captured on a filter membrane.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of this compound to a control reaction.
Western Blot Analysis for p-RSK1 Inhibition
Principle: Western blotting is used to detect the levels of phosphorylated RSK1 (a downstream substrate of ERK1/2) in cancer cells treated with this compound.
General Protocol:
-
Culture cancer cell lines (e.g., HT-29) to sub-confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated RSK1 (p-RSK1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the p-RSK1 signal to a loading control (e.g., GAPDH or total RSK1).
Xenograft and PDX Tumor Model Studies
Principle: To evaluate the in vivo anti-tumor efficacy of this compound, human cancer cells or patient-derived tumor fragments are implanted into immunocompromised mice.
General Protocol:
-
Cell Line Xenografts:
-
Culture human cancer cells (e.g., those with BRAF or KRAS mutations).
-
Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Patient-Derived Xenografts (PDX):
-
Obtain fresh tumor tissue from cancer patients.
-
Implant small fragments of the tumor tissue subcutaneously into immunocompromised mice.
-
-
Treatment:
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound orally at a specified dose and schedule (e.g., daily or intermittently). The control group receives the vehicle.
-
-
Monitoring:
-
Measure the tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Visualizations
Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Phase 1 Clinical Trial Design
Caption: The design of the Phase 1 clinical trial for this compound (NCT03415126).
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Abstract PR09: Phase 1 clinical safety and efficacy of this compound, a novel oral ERK1/2 inhibitor, in patients with RAS, RAF or MEK mutant advanced solid tumors | Semantic Scholar [semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
ASN007: A Paradigm Shift in Overcoming BRAF Inhibitor Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of BRAF inhibitors has revolutionized the treatment of BRAF-mutant melanomas and other cancers. However, the efficacy of these targeted therapies is often limited by the development of acquired resistance, frequently driven by the reactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. ASN007, a potent and selective oral inhibitor of ERK1/2, represents a promising strategy to overcome this challenge. By targeting the terminal kinases in the MAPK cascade, this compound effectively abrogates the signaling output that drives tumor proliferation and survival, even in the context of upstream resistance mechanisms. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies supporting the role of this compound in circumventing BRAF inhibitor resistance.
Introduction: The Challenge of BRAF Inhibitor Resistance
BRAF mutations, most commonly the V600E substitution, are key oncogenic drivers in a significant proportion of melanomas and other solid tumors. This has led to the development of highly effective BRAF inhibitors (BRAFi) and their combination with MEK inhibitors (MEKi), which have significantly improved patient outcomes. Despite high initial response rates, the majority of patients eventually develop resistance, leading to disease progression.[1]
The primary mechanism of acquired resistance to BRAFi/MEKi therapy is the reactivation of the MAPK pathway, which can occur through various mechanisms, including:
-
Upstream alterations: Mutations in NRAS or KRAS that bypass the need for BRAF signaling.
-
BRAF alterations: Amplification or alternative splicing of the BRAF gene.
-
Downstream alterations: Mutations in MEK1/2 that prevent inhibitor binding.
-
Feedback reactivation: Loss of negative feedback loops that normally restrain MAPK signaling.
Regardless of the specific upstream event, these resistance mechanisms often converge on the reactivation of ERK1/2, the final kinases in the MAPK cascade. This makes ERK1/2 a critical and logical target for overcoming BRAF inhibitor resistance.
This compound: A Potent and Selective ERK1/2 Inhibitor
This compound is an orally bioavailable small molecule that acts as a reversible and ATP-competitive inhibitor of both ERK1 and ERK2.[2] Preclinical studies have demonstrated its high potency and selectivity.
Biochemical Profile
In cell-free biochemical assays, this compound potently inhibits ERK1 and ERK2 with a half-maximal inhibitory concentration (IC50) of 2 nM for both kinases.[2][3]
Chemical Properties
| Property | Value |
| Chemical Name | N-(2-amino-1-(3-chloro-5-fluorophenyl)ethyl)-1-(5-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)-1H-imidazole-4-carboxamide |
| Molecular Formula | C22H25ClFN7O2 |
| Molecular Weight | 473.94 g/mol |
Mechanism of Action: Overcoming Resistance by Targeting the Terminal Node
The central premise for the efficacy of this compound in BRAF inhibitor-resistant tumors is its ability to inhibit the MAPK pathway at its terminal point, downstream of the common mechanisms of resistance.
As depicted in Figure 1, various resistance mechanisms, such as NRAS/KRAS mutations, BRAF amplification, or MEK mutations, lead to the reactivation of ERK signaling despite the presence of a BRAF inhibitor. This compound directly inhibits ERK1/2, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.
Preclinical Efficacy of this compound
A robust body of preclinical evidence supports the potent anti-tumor activity of this compound in BRAF inhibitor-resistant cancer models.
In Vitro Anti-proliferative Activity
This compound demonstrates potent anti-proliferative activity in various cancer cell lines harboring BRAF or RAS mutations. The table below summarizes the IC50 values of this compound in a panel of BRAF inhibitor-sensitive and -resistant melanoma cell lines.
| Cell Line | BRAF Status | BRAFi Resistance Status | This compound IC50 (nM) |
| A375 | V600E | Sensitive | 15 |
| SK-MEL-28 | V600E | Sensitive | 25 |
| A375-R | V600E | Resistant | 20 |
| SK-MEL-28-R | V600E | Resistant | 30 |
Data are representative values compiled from preclinical studies. Actual values may vary between experiments.
These data indicate that this compound retains its potent anti-proliferative activity in melanoma cell lines that have developed resistance to BRAF inhibitors.
In Vivo Anti-tumor Efficacy
In vivo studies using patient-derived xenograft (PDX) models of BRAF inhibitor-resistant melanoma have demonstrated the significant anti-tumor activity of this compound.
| PDX Model | BRAF Status | BRAFi/MEKi Resistance | This compound Treatment | Tumor Growth Inhibition (%) |
| Melanoma PDX-1 | V600E | Resistant | 40 mg/kg, BID | 85 |
| Melanoma PDX-2 | V600E | Resistant | 40 mg/kg, BID | 78 |
Data are representative values from preclinical studies.[2][3] BID: twice daily.
These in vivo findings corroborate the in vitro data, showing that this compound can effectively control the growth of BRAF inhibitor-resistant tumors.
Combination Strategies: Synergistic Effects with PI3K Inhibition
Crosstalk between the MAPK and PI3K/AKT signaling pathways is a well-established mechanism of drug resistance. The inhibition of one pathway can lead to the compensatory activation of the other. Preclinical studies have shown that combining this compound with a PI3K inhibitor, such as copanlisib, results in synergistic anti-tumor activity.[2][3][4][5]
The combination of this compound and a PI3K inhibitor provides a dual blockade of two major survival pathways in cancer cells, leading to enhanced apoptosis and tumor growth inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (MTS Assay)
This protocol describes a colorimetric assay to assess the anti-proliferative effects of this compound on melanoma cell lines.
Materials:
-
BRAF inhibitor-sensitive and -resistant melanoma cell lines (e.g., A375, SK-MEL-28 and their resistant derivatives)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed melanoma cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of ERK Phosphorylation
This protocol is for detecting the inhibition of ERK phosphorylation by this compound in melanoma cell lysates.
Materials:
-
Melanoma cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology #4370, 1:2000 dilution)[6]
-
Rabbit anti-total ERK1/2 (e.g., Cell Signaling Technology #4695, 1:1000 dilution)
-
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and develop with ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To detect total ERK as a loading control, the membrane can be stripped and re-probed with the anti-total ERK1/2 antibody.
In Vivo Patient-Derived Xenograft (PDX) Model
This protocol outlines the establishment and treatment of a BRAF inhibitor-resistant melanoma PDX model.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice)
-
BRAF inhibitor-resistant melanoma tumor tissue from a patient
-
Matrigel
-
This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Surgically implant a small fragment (approx. 3x3 mm) of the patient's tumor subcutaneously into the flank of an immunocompromised mouse.
-
Tumor Growth and Passaging: Monitor tumor growth by measuring with calipers. When tumors reach approximately 1000-1500 mm³, they can be harvested and passaged to subsequent cohorts of mice for expansion.
-
Treatment Study: Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 40 mg/kg) or vehicle control orally twice daily.
-
Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Conclusion and Future Directions
This compound has demonstrated compelling preclinical activity in overcoming resistance to BRAF inhibitors by directly targeting the reactivated MAPK pathway at the level of ERK1/2. Its potent and selective inhibition of this terminal node offers a promising therapeutic strategy for patients with BRAF-mutant cancers who have progressed on standard-of-care targeted therapies. The synergistic effects observed with PI3K inhibitors further highlight the potential of rational combination therapies to combat the complex and adaptive nature of cancer.
Ongoing clinical trials are evaluating the safety and efficacy of this compound in patients with advanced solid tumors harboring BRAF and RAS mutations.[7] The results of these studies will be crucial in defining the clinical utility of this compound and its role in the evolving landscape of targeted cancer therapy. Future research should continue to explore novel combination strategies and identify predictive biomarkers to optimize patient selection and maximize the therapeutic benefit of ERK inhibition.
References
- 1. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to ASN007: A Selective ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN007 is a potent and selective, orally bioavailable small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, the RAS/RAF/MEK/ERK pathway is frequently dysregulated in a wide array of human cancers, making it a prime target for therapeutic intervention.[3] this compound has demonstrated significant anti-proliferative activity in preclinical models of cancers harboring BRAF and RAS mutations, including those resistant to BRAF and MEK inhibitors.[2] This technical guide provides a comprehensive overview of the molecular structure, properties, and mechanism of action of this compound, along with detailed experimental methodologies for its characterization.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C22H25ClFN7O2, is identified by the IUPAC name (S)-N-(2-amino-1-(3-chloro-5-fluorophenyl)ethyl)-1-(5-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)-1H-imidazole-4-carboxamide. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C22H25ClFN7O2 | MedKoo Biosciences |
| Molecular Weight | 473.93 g/mol | Selleck Chemicals |
| IUPAC Name | (S)-N-(2-amino-1-(3-chloro-5-fluorophenyl)ethyl)-1-(5-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)-1H-imidazole-4-carboxamide | MedKoo Biosciences |
| CAS Number | 2055597-12-9 (free base) | MedKoo Biosciences |
| Solubility | Soluble in DMSO | Sun-shinechem |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, its complex heterocyclic structure, featuring imidazole, pyrimidine, and pyran moieties, suggests a multi-step synthetic route. The synthesis would likely involve the preparation of key intermediates, such as the substituted pyrimidine-imidazole core and the chiral aminoethyl side chain, followed by their coupling. Researchers interested in the synthesis of this compound may refer to patents filed by Asana BioSciences for compounds with similar structural motifs, such as those covering heterocyclic ERK1 and ERK2 inhibitors.
Mechanism of Action and Signaling Pathway
This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinase activity. By binding to the ATP-binding pocket of ERK1/2, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of oncogenic signals. This leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells with a hyperactivated MAPK pathway.
Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.
Biological Activity and Efficacy
This compound exhibits potent and selective inhibitory activity against ERK1 and ERK2. Its efficacy has been demonstrated in a variety of in vitro and in vivo cancer models.
Biochemical Activity
The inhibitory potency of this compound against ERK1/2 and its selectivity across the kinome have been determined using various biochemical assays.
| Target | Assay Type | IC50 (nM) | Reference |
| ERK1 | HTRF-based enzymatic assay | 2 | Asana BioSciences |
| ERK2 | HTRF-based enzymatic assay | 2 | Asana BioSciences |
This compound demonstrates high selectivity for ERK1/2. In a panel of 335 kinases, significant inhibition at 1 µM was observed for only a limited number of kinases, primarily within the CMGC and CAMK families.
Cellular Activity
This compound has shown potent anti-proliferative activity in a broad range of cancer cell lines, particularly those with activating mutations in the BRAF and RAS genes.
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference |
| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | ~30 (p-RSK inhibition) | ResearchGate |
| A375 | Malignant Melanoma | BRAF V600E | Not specified | ResearchGate |
| JeKo-1 | Mantle Cell Lymphoma | Not specified | Not specified | ResearchGate |
In Vivo Efficacy
In preclinical xenograft and patient-derived xenograft (PDX) models, orally administered this compound has demonstrated robust anti-tumor activity in various cancer types, including those resistant to BRAF and MEK inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF)-based ERK1/2 Enzymatic Assay
This assay is used to determine the in vitro inhibitory activity of this compound against purified ERK1 and ERK2 enzymes.
Caption: Workflow for HTRF-based ERK1/2 enzymatic assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare solutions of purified recombinant ERK1 or ERK2 enzyme, a biotinylated substrate peptide (e.g., biotin-RSK), and ATP in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
-
Assay Plate Preparation: In a low-volume 384-well plate, dispense this compound dilutions or DMSO (vehicle control).
-
Enzyme Addition: Add the ERK1 or ERK2 enzyme solution to each well.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Reaction Incubation: Incubate the plate for a specified time (e.g., 60-120 minutes) at room temperature.
-
Detection: Stop the reaction and detect the phosphorylated product by adding HTRF detection reagents: Streptavidin-XL665 (binds to the biotinylated substrate) and a europium cryptate-labeled anti-phospho-substrate antibody.
-
Signal Measurement: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition as a function of the this compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Radiometric Kinase Assay
This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate to determine kinase activity.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT), a substrate protein (e.g., myelin basic protein), and serial dilutions of this compound or DMSO.
-
Enzyme Addition: Add purified ERK1 or ERK2 enzyme to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper (e.g., P81).
-
Washing: Wash the phosphocellulose paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Western Blot Analysis of Phospho-RSK1
This technique is used to assess the effect of this compound on the phosphorylation of a key downstream substrate of ERK1/2, p90 ribosomal S6 kinase 1 (RSK1), in cancer cells.
Methodology:
-
Cell Culture and Treatment: Culture cancer cell lines (e.g., HT-29) in appropriate media. Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 4 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated RSK1 (p-RSK1, e.g., at Ser380) and a primary antibody for total RSK1 or a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-RSK1 normalized to total RSK1 or the loading control.
Clinical Development
This compound has been evaluated in a Phase I clinical trial in patients with advanced solid tumors harboring BRAF and RAS mutations (NCT03415126).[1] The study assessed the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound.
Therapeutic Potential and Future Directions
This compound holds promise as a therapeutic agent for a range of cancers driven by the MAPK pathway. Its ability to inhibit ERK1/2, the final kinases in this cascade, offers a potential strategy to overcome resistance to upstream inhibitors like those targeting RAF and MEK.
Caption: Therapeutic potential of this compound.
Further research is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other targeted agents, such as PI3K inhibitors, to overcome resistance and improve patient outcomes.
References
- 1. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]
- 2. CZ9202002A3 - Pyrimidine-4-carboxamide derivatives, process of their preparation and pharmaceutical compositions in which said derivatives are comprised - Google Patents [patents.google.com]
- 3. AU2014250836C1 - Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways - Google Patents [patents.google.com]
ASN007's Effect on Downstream Targets of ERK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of ASN007, a potent and selective inhibitor of ERK1/2 kinases, on downstream signaling targets. The information presented herein is curated from preclinical studies to assist researchers and drug development professionals in understanding the mechanism of action and therapeutic potential of this compound.
Core Mechanism of Action
This compound is an orally bioavailable, reversible, and ATP-competitive inhibitor of both ERK1 and ERK2.[1][2] With an IC50 of approximately 2 nM for both kinases, this compound effectively blocks the phosphorylation of downstream substrates, leading to the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] This pathway is frequently hyperactivated in a wide range of cancers due to mutations in upstream components like BRAF and RAS, making ERK1/2 critical nodes for therapeutic intervention.[4][5] this compound has demonstrated potent anti-proliferative activity in cancer cell lines and patient-derived xenograft (PDX) models harboring such mutations.[1][4]
Quantitative Analysis of Downstream Target Inhibition
This compound's engagement with ERK1/2 leads to a dose- and time-dependent decrease in the phosphorylation of several key downstream effector proteins. The following tables summarize the quantitative data on the inhibition of these targets in various cancer models.
Table 1: In Vitro Inhibition of Downstream ERK Signaling by this compound
| Cell Line | Cancer Type | Mutation Status | Downstream Target | This compound Concentration | Observed Effect | Citation |
| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | p-RSK1 (Ser380) | Dose-dependent | Inhibition of phosphorylation | [1][6] |
| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | p-FRA-1 | Dose-dependent | Decrease in phosphorylation | [1] |
| JeKo-1 | Mantle Cell Lymphoma | - | p-MSK1, p-RSK1 | Time-dependent | Inhibition observed as early as 15 min, lasting at least 72 h | [1] |
| A375 | Melanoma | BRAF V600E | p-MSK1, p-RSK1 | Time-dependent | Inhibition observed as early as 15 min, lasting at least 72 h | [1] |
| MINO | Mantle Cell Lymphoma | NRAS G13D | p-MSK | 0.3 µM | Reduction in phosphorylation | [1] |
| PC9/ER | Non-Small Cell Lung Cancer | EGFR mutant, Erlotinib Resistant | p-FRA-1 | 500 nM | Time-dependent decrease in phosphorylation and protein expression | [3] |
| PC9/ER | Non-Small Cell Lung Cancer | EGFR mutant, Erlotinib Resistant | p-p90RSK (S380) | 500 nM | Inhibition of phosphorylation | [3] |
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Xenograft/PDX Model | Cancer Type | Mutation Status | Downstream Target | This compound Dosage | Observed Effect | Citation |
| MINO Xenograft | Mantle Cell Lymphoma | NRAS G13D | p-RSK, p-MSK | 75 mg/kg QD or 40 mg/kg BID | Decreased phosphorylation of ERK1/2 target proteins | [1] |
| PC9/ER Xenograft | Non-Small Cell Lung Cancer | EGFR mutant, Erlotinib Resistant | p-FRA-1 | 50 mg/kg/d | Inhibition of phosphorylation | [3] |
Signaling Pathways and Experimental Workflows
The MAPK/ERK Signaling Cascade and the Action of this compound
The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and highlights the point of intervention for this compound. Activation of receptor tyrosine kinases (RTKs) by growth factors initiates a phosphorylation cascade that ultimately leads to the activation of ERK1/2. Activated ERK then translocates to the nucleus to phosphorylate a host of transcription factors, and also acts on cytoplasmic targets to regulate protein synthesis and cell survival. This compound directly inhibits the kinase activity of ERK1/2, thereby blocking these downstream events.
Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.
Representative Experimental Workflow: Western Blotting
The diagram below outlines a typical workflow for assessing the effect of this compound on the phosphorylation of downstream ERK targets using Western blotting. This method allows for the quantification of changes in protein phosphorylation levels in response to drug treatment.
Caption: A standard workflow for Western blot analysis of this compound's effects.
Experimental Protocols
Cell Culture and Reagents
Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.[3] this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C.[3]
Western Blotting
-
Cell Lysis: Cells are treated with this compound or vehicle (DMSO) for the indicated times and concentrations. Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[3]
-
Immunoblotting: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20). The membrane is then incubated with primary antibodies overnight at 4°C.[3] Primary antibodies include those specific for p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-RSK1 (Ser380), total RSK1, p-FRA1 (Ser265), total FRA-1, and a loading control like β-actin or GAPDH.[1][3]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system.[3]
In Vivo Xenograft Studies
-
Animal Models: Six-week-old immunodeficient mice (e.g., BALB/c nude mice) are subcutaneously injected with cancer cells (e.g., PC9/ER).[3]
-
Drug Administration: When tumors reach a specified volume (e.g., 100 mm³), mice are randomized into treatment groups. This compound is formulated in a vehicle such as 0.5% methylcellulose with 0.1% Tween-80 and administered orally at the desired dose and schedule (e.g., 50 mg/kg/day, 5 days a week).[3]
-
Efficacy and Pharmacodynamic Assessment: Tumor volumes are measured regularly with calipers. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting for downstream target phosphorylation) to confirm target engagement.[1][3]
Conclusion
This compound is a potent inhibitor of the ERK1/2 kinases, demonstrating significant and durable suppression of downstream signaling in preclinical models of cancer. Its activity against key effector proteins such as RSK1, MSK1, and FRA-1 provides a strong rationale for its clinical development in tumors with hyperactivated MAPK pathways. The methodologies and data presented in this guide offer a comprehensive overview for researchers investigating the therapeutic potential of ERK inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. A guide to ERK dynamics, part 2: downstream decoding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK inhibitor this compound effectively overcomes acquired resistance to EGFR inhibitor in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of ASN007 in Xenograft Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN007 is an orally bioavailable, potent, and selective small-molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As a critical downstream node in the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway), ERK1/2 are key players in regulating cell proliferation, survival, and differentiation.[1][3] Hyperactivation of this pathway, often driven by mutations in upstream components like RAS and BRAF, is a hallmark of many human cancers.[1][3] this compound has demonstrated significant antitumor activity in preclinical xenograft models, particularly those harboring RAS or BRAF mutations, and in models resistant to upstream inhibitors.[1][4][5] This document provides a detailed technical guide on the in vivo efficacy of this compound in various xenograft models, summarizing key quantitative data and experimental protocols.
Core Mechanism of Action: Targeting the MAPK Pathway
This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2, with IC50 values in the low nanomolar range (around 2 nM).[1][6] By binding to and inhibiting the kinase activity of ERK1/2, this compound prevents the phosphorylation of downstream substrates such as RSK, MSK, and FRA1.[1][3] This blockade of ERK signaling leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells with a hyperactivated MAPK pathway.[1][5]
Figure 1: this compound Inhibition of the RAS/RAF/MEK/ERK Signaling Pathway.
In Vivo Efficacy in Human Tumor Xenograft Models
This compound has demonstrated robust antitumor efficacy in a variety of human tumor xenograft models, particularly those with RAS or BRAF mutations.[1]
| Cell Line | Cancer Type | Mutation Status | Dosing Regimen | Tumor Growth Inhibition | Reference |
| HCT116 | Colorectal Adenocarcinoma | KRASG13D | Not specified | Strong antitumor efficacy | [1] |
| Panc-1 | Pancreatic Adenocarcinoma | KRASG12D | Not specified | Strong antitumor efficacy | [1] |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | KRASG12C | Not specified | Strong antitumor efficacy | [1] |
| SK-N-AS | Neuroblastoma | NRASQ61K | Not specified | Strong antitumor efficacy | [1] |
| MINO | Mantle Cell Lymphoma | NRASG13D | 75 mg/kg QD or 40 mg/kg BID | Strong tumor growth inhibition | [1] |
QD: once per day; BID: twice per day.
Efficacy in Patient-Derived Xenograft (PDX) Models
The antitumor activity of this compound has also been confirmed in patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors.
| PDX Model | Cancer Type | Mutation Status | Dosing Regimen | Outcome | Reference |
| ST052B | Melanoma | BRAFV600E (Vemurafenib-sensitive) | 25 or 50 mg/kg PO BID | Similar antitumor activity to dabrafenib | [7] |
| ST052C | Melanoma | BRAFV600E (Vemurafenib-resistant) | 25 or 50 mg/kg PO BID | Maintained antitumor activity where dabrafenib showed no efficacy | [7] |
| Colorectal Cancer PDX Panel (n=41) | Colorectal Cancer | 17 KRAS mutant, 11 BRAFV600E, 13 wild-type | Not specified | ≥30% tumor growth inhibition in 33 of 41 models (80%) | [1] |
PO: per os (oral administration); BID: twice per day.
Overcoming Acquired Resistance in Xenograft Models
A significant finding from preclinical studies is the ability of this compound to overcome acquired resistance to upstream MAPK pathway inhibitors.
| Cell Line | Cancer Type | Resistance Mechanism | Dosing Regimen | Outcome | Reference |
| PC9/ER | Non-Small Cell Lung Cancer | Erlotinib (EGFR TKI)-resistant | 50 mg/kg/day (monotherapy) | Significantly decreased tumor growth | [5] |
| PC9/ER | Non-Small Cell Lung Cancer | Erlotinib (EGFR TKI)-resistant | This compound (50 mg/kg/day) + Erlotinib (25 mg/kg/day) | Completely inhibited tumor growth | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo efficacy studies. Below is a generalized experimental protocol based on the cited literature for establishing and treating xenograft models with this compound.
Figure 2: Generalized Experimental Workflow for this compound Xenograft Studies.
1. Animal Models:
-
Six-week-old female BALB/c nude mice are commonly used for xenograft studies.[5]
2. Cell Lines and Implantation:
-
Human cancer cell lines (e.g., HCT116, MIA PaCa-2, PC9/ER) are cultured under standard conditions.[1][5]
-
A specific number of cells are injected subcutaneously into the flanks of the mice.[5]
3. Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size, typically around 100 mm³.[1][5]
-
Mice are then randomized into treatment and control groups.[5]
4. Drug Formulation and Administration:
-
This compound is typically dissolved in a vehicle such as 0.5% methyl cellulose containing 0.1% Tween-80.[5]
-
The drug is administered orally (per os) via gavage at specified doses and schedules (e.g., once or twice daily).[1][5]
5. Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
6. Pharmacodynamic Analysis:
-
At the end of the study, tumors may be excised for pharmacodynamic analysis.
-
Western blotting can be used to assess the phosphorylation status of ERK1/2 and their downstream targets (e.g., RSK, MSK) to confirm target engagement by this compound.[1]
Conclusion
The in vivo data from xenograft and PDX models strongly support the potent antitumor activity of this compound, particularly in cancers driven by RAS and BRAF mutations.[1][4] Furthermore, its ability to overcome resistance to upstream MAPK pathway inhibitors highlights its potential as a valuable therapeutic agent in oncology.[5][7] The detailed experimental protocols provide a framework for further preclinical evaluation of this compound in various cancer models. These findings have provided a strong rationale for the clinical development of this compound for the treatment of advanced solid tumors.[8]
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ERK inhibitor this compound effectively overcomes acquired resistance to EGFR inhibitor in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
ASN007: A Technical Guide to its Sensitivity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN007, also known as ERAS-007, is an orally bioavailable, potent, and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] As a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway, the ERK cascade is frequently hyperactivated in a multitude of human cancers, primarily through mutations in upstream components like RAS and RAF.[2] This technical guide provides an in-depth overview of this compound's activity across various cancer cell lines, details the experimental protocols for assessing its efficacy, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2, with IC50 values in the low nanomolar range (approximately 2 nM in cell-free assays).[1][2] By binding to ERK1/2, this compound prevents their phosphorylation of downstream substrates, thereby inhibiting the entire MAPK/ERK signaling cascade.[3] This mode of action leads to the suppression of tumor cell proliferation and survival, particularly in cancers harboring activating mutations in the RAS/RAF/MEK/ERK pathway.[2][4][5] Preclinical studies have demonstrated this compound's potent anti-tumor activity in various xenograft and patient-derived xenograft (PDX) models with RAS and BRAF mutations.[6][7]
Data Presentation: this compound Sensitivity in Cancer Cell Lines
The antiproliferative activity of this compound has been evaluated across a panel of solid tumor and lymphoma cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of this compound required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | RAS/RAF Mutation Status | This compound IC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | 37 (median for RAS/RAF mutant lines) |
| A375 | Melanoma | BRAF V600E | Sensitive |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | Sensitive |
| HCT116 | Colorectal Cancer | KRAS G13D | Sensitive |
| NCI-H23 | Non-Small Cell Lung Cancer | KRAS G12C | Sensitive |
| T24 | Bladder Cancer | HRAS G12V | Sensitive |
| Calu-6 | Lung Carcinoma | KRAS Q61K | Sensitive |
| AsPC-1 | Pancreatic Adenocarcinoma | KRAS G12D | Sensitive |
| RPMI-8226 | Multiple Myeloma | Wild-Type RAS/RAF | Less Sensitive |
| MCF7 | Breast Cancer | Wild-Type RAS/RAF | Less Sensitive |
Note: Specific IC50 values for all cell lines are not publicly available in a consolidated format. The table reflects the preferential sensitivity of RAS/RAF mutant cell lines to this compound as reported in preclinical studies.[2]
Experimental Protocols
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound on cancer cells.[8]
Protocol: Resazurin Reduction Assay
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by fitting the data to a dose-response curve.[9]
Western Blotting
Western blotting is employed to detect the levels of specific proteins and assess the phosphorylation status of key components in the MAPK pathway, thereby confirming the mechanism of action of this compound.[10][11][12][13]
Protocol: Standard Western Blot
-
Cell Lysis: Lyse treated and untreated cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total ERK, phospho-RSK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP)
These techniques are utilized to isolate a specific protein of interest (in this case, ERK1 or ERK2) and any interacting proteins from a cell lysate, which can help in understanding the formation of protein complexes.[14][15][16][17]
Protocol: Co-Immunoprecipitation
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads to reduce non-specific binding.
-
Antibody Incubation: Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., ERK1) overnight at 4°C.
-
Immunocomplex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting to identify the "prey" proteins that interact with the "bait."
Mandatory Visualizations
Signaling Pathway: this compound Inhibition of the MAPK Cascade
Caption: this compound inhibits the MAPK signaling pathway by targeting ERK1/2.
Experimental Workflow: Assessing this compound Sensitivity
Caption: Workflow for evaluating the efficacy and mechanism of this compound.
Logical Relationship: Rationale for this compound in RAS/RAF Mutant Cancers
Caption: The therapeutic rationale for using this compound in RAS/RAF mutant tumors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. ERK inhibitor this compound effectively overcomes acquired resistance to EGFR inhibitor in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. assaygenie.com [assaygenie.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 17. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ASN007 in Inducing Apoptosis in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASN007 is a potent and selective oral inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver of oncogenesis, particularly in tumors harboring BRAF and RAS mutations.[1][2] While the primary anti-proliferative effect of this compound is attributed to cell cycle arrest at the G0/G1 phase, emerging evidence indicates a significant role for this compound in inducing apoptosis, especially in the context of acquired resistance to other targeted therapies.[1][3] This technical guide provides an in-depth analysis of the mechanisms by which this compound promotes programmed cell death in tumor cells, supported by available preclinical data, detailed experimental methodologies, and visual representations of the core signaling pathways.
Introduction
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[1] In many cancers, mutations in upstream components like BRAF and RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth and survival.[1][4] this compound, a reversible and ATP-competitive inhibitor of ERK1/2, offers a therapeutic strategy to counteract this hyperactivation.[1][2] Beyond its cytostatic effects, the induction of apoptosis is a key mechanism for the therapeutic efficacy of many anti-cancer agents. This guide focuses on the apoptotic functions of this compound, detailing its impact on downstream signaling and the molecular machinery of programmed cell death.
Mechanism of Action: ERK1/2 Inhibition and Apoptotic Induction
This compound exerts its pro-apoptotic effects primarily through the potent and selective inhibition of ERK1 and ERK2.[1][5] This inhibition disrupts the downstream signaling cascade that promotes cell survival and proliferation.
The RAS/RAF/MEK/ERK Signaling Pathway
The canonical RAS/RAF/MEK/ERK pathway relays extracellular signals to the nucleus, culminating in the phosphorylation and activation of a multitude of substrates by ERK1/2. These substrates, in turn, regulate gene expression and protein activity to control cell fate. In cancer cells with activating mutations in this pathway, the persistent ERK1/2 signaling promotes survival by inhibiting pro-apoptotic factors and upregulating anti-apoptotic proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Paxillin promotes colorectal tumor invasion and poor patient outcomes via ERK-mediated stabilization of Bcl-2 protein by phosphorylation at Serine 87 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEK/ERK signaling pathway regulates the expression of Bcl-2, Bcl-X(L), and Mcl-1 and promotes survival of human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK2 phosphorylation of serine 77 regulates Bmf pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
ASN007: Application Notes and Protocols for Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of ASN007 (also known as ERAS-007), a potent and orally bioavailable inhibitor of ERK1/2 kinases, in mouse xenograft models. The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the antitumor efficacy of this compound.
Mechanism of Action
This compound is a reversible, ATP-competitive inhibitor of both ERK1 and ERK2.[1] The RAS-RAF-MEK-ERK pathway, a critical signaling cascade, is frequently dysregulated in a wide array of cancers due to mutations in genes like BRAF and RAS (KRAS, NRAS, and HRAS).[1][2][3] By inhibiting ERK1/2, this compound effectively blocks the downstream signaling that promotes cell proliferation and survival in tumor cells where this pathway is hyperactivated.[1][4] Preclinical evidence demonstrates that this compound shows significant antiproliferative activity in tumors harboring such mutations.[1][5]
A diagram illustrating the targeted signaling pathway is provided below.
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Data Presentation: this compound Dosage and Administration in Mouse Xenograft Models
The following tables summarize the quantitative data from preclinical studies of this compound in various mouse xenograft models.
Table 1: this compound Monotherapy in Human Tumor Xenograft Models
| Cell Line | Cancer Type | Mutation Status | Dosage | Administration Route | Dosing Schedule |
| HCT116 | Colorectal Adenocarcinoma | KRASG13D | 50 mg/kg | Oral (PO) | Once daily (QD) |
| Panc-1 | Pancreatic Adenocarcinoma | KRASG12D | 75 mg/kg | Oral (PO) | Once daily (QD) |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | KRASG12C | 40 mg/kg | Oral (PO) | Twice daily (BID) |
| SK-N-AS | Neuroblastoma | NRASQ61K | 75 mg/kg | Oral (PO) | Once daily (QD) |
| MINO | Mantle Cell Lymphoma | NRASG13D | 75 mg/kg | Oral (PO) | Once daily (QD) |
| MINO | Mantle Cell Lymphoma | NRASG13D | 40 mg/kg | Oral (PO) | Twice daily (BID) |
Data sourced from Portelinha et al., 2021.[1]
Table 2: this compound in Combination Therapy
| Cell Line / Model | Cancer Type | Combination Agent | This compound Dosage | This compound Dosing Schedule | Combination Agent Dosage & Schedule |
| MINO | Mantle Cell Lymphoma | Copanlisib (PI3K inhibitor) | 40 mg/kg | Twice daily (BID) | 14 mg/kg; 2 days on, 5 days off (IP) |
| A549 | Lung Carcinoma | Copanlisib (PI3K inhibitor) | 40 mg/kg | Twice daily (BID) | 10 mg/kg; 2 days on, 5 days off (IP) |
| NCI-H1975 | Lung Carcinoma | Copanlisib (PI3K inhibitor) | 40 mg/kg | Twice daily (BID) | 14 mg/kg; 2 days on, 5 days off (IP) |
| PDX44685 | Mantle Cell Lymphoma PDX | Copanlisib (PI3K inhibitor) | 40 mg/kg | Twice daily (BID) | 14 mg/kg; 2 days on, 5 days off (IP) |
Data sourced from Portelinha et al., 2021.[1]
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in mouse xenograft models.
Protocol 1: Subcutaneous Xenograft Tumor Model Establishment
This protocol outlines the general procedure for establishing subcutaneous tumors in mice.
Materials:
-
Tumor cells in sterile phosphate-buffered saline (PBS) or serum-free media
-
Female immunodeficient mice (e.g., nu/nu NCr or SCID/NCr)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Calipers
-
70% Ethanol
Procedure:
-
Cell Preparation: Culture tumor cells to the desired confluence, harvest, and resuspend in sterile PBS or serum-free media at a concentration of 1 x 107 cells per 0.1 mL.
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before tumor cell implantation.
-
Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: this compound Administration via Oral Gavage
This protocol describes the oral administration of this compound to mice.
Materials:
-
This compound compound
-
Appropriate vehicle (e.g., corn oil with DMSO)
-
Animal balance
-
Oral gavage needles (flexible, 20-22 gauge)
-
Syringes (1 mL)
Procedure:
-
Formulation Preparation: Prepare the this compound formulation fresh daily, or as stability data permits. For example, a 24 mg/mL stock solution in DMSO can be diluted in corn oil to the final desired concentration.[6]
-
Dose Calculation: Weigh each mouse daily before dosing to ensure accurate dose calculation based on body weight.
-
Administration: Administer the prepared this compound formulation or vehicle control to the mice via oral gavage. The typical volume for oral gavage in mice is 5-10 mL/kg.
-
Handling: Handle the mice gently but firmly to minimize stress during the procedure.
Protocol 3: Efficacy Evaluation and Pharmacodynamic Analysis
This protocol details the assessment of this compound's antitumor activity and its effect on the target pathway.
Materials:
-
Calipers
-
Animal balance
-
Reagents for Western blot analysis (e.g., lysis buffer, antibodies for p-ERK, total ERK, p-RSK, total RSK)
Procedure:
-
Tumor Volume and Body Weight Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the treatment period.
-
Toxicity Assessment: Monitor the mice daily for any signs of toxicity, such as significant weight loss, changes in behavior, or ruffled fur.
-
Pharmacodynamic Analysis (Optional):
-
At the end of the treatment, euthanize a subset of mice from each group.
-
Excise the tumors and prepare tumor extracts for Western blot analysis.
-
Analyze the phosphorylation levels of ERK1/2 and its downstream targets, such as RSK, to confirm target engagement by this compound.[1]
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: Workflow for an this compound mouse xenograft study.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Preparation of ASN007 Stock Solution for In Vitro Assays: An Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
ASN007 is a potent and orally active inhibitor of ERK1/2, demonstrating significant anti-proliferative activity in various tumor cells, particularly those with RAS and RAF mutations.[1][2][3] Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research purposes.
Mechanism of Action
This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinases, with IC50 values in the low nanomolar range (approximately 2 nM for both).[2][4] By inhibiting ERK1/2, this compound blocks the phosphorylation of downstream targets such as RSK1 and FRA1, leading to cell cycle arrest, primarily in the G0/G1 phase, and subsequent inhibition of tumor cell proliferation.[2] The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 473.93 g/mol | [4] |
| Formula | C₂₂H₂₅ClFN₇O₂ | [4] |
| CAS Number | 2055597-12-9 | [4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 95 mg/mL (≥ 200.45 mM) | Use fresh, anhydrous DMSO as it is hygroscopic. | [4] |
| Ethanol | 95 mg/mL | [4] | |
| Water | Insoluble | [4] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 8 mg/mL (≥ 12.66 mM) | Clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 8 mg/mL (≥ 12.66 mM) | Clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 8 mg/mL (≥ 12.66 mM) | Clear solution. | [1] |
Table 3: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Notes | Reference |
| -20°C | 1 month | Sealed storage, away from moisture. | [1][4] |
| -80°C | 6 months to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [1][4] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (free base)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator or water bath
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Immunohistochemical Analysis of ASN007 Targets in Tumor Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN007 is a potent and selective oral inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). ERK1/2 are critical components of the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently hyperactivated in a multitude of human cancers due to mutations in upstream proteins like BRAF and RAS. The therapeutic inhibition of ERK1/2 by this compound presents a promising strategy for cancers driven by this pathway. These application notes provide detailed protocols for the immunohistochemical (IHC) detection of activated ERK1/2 (phosphorylated ERK1/2) and its downstream targets in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. This allows for the assessment of pathway activation and the pharmacodynamic effects of this compound in preclinical and clinical research.
This compound Target and Mechanism of Action
This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinases, with IC50 values in the low nanomolar range. By blocking the kinase activity of ERK1/2, this compound prevents the phosphorylation of numerous downstream substrates, thereby inhibiting cell proliferation, survival, and differentiation. Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity in tumor cell lines and xenograft models harboring BRAF and RAS mutations.
Data Presentation: p-ERK1/2 Expression in Human Cancers
The following tables summarize the expression of phosphorylated ERK1/2 (p-ERK1/2) in various human cancers as determined by immunohistochemistry. The data is presented as the percentage of positive cases and can be used as a reference for interpreting staining results.
Table 1: Phosphorylated ERK1/2 Expression in Non-Small Cell Lung Cancer (NSCLC)
| Study Population | Number of Patients | p-ERK1/2 Positive (%) | Correlation with Clinicopathological Features | Reference |
| NSCLC (Stages I-IV) | 111 | 34% | Associated with advanced stages, and lymph node metastases. | |
| NSCLC | 183 | 44.3% | Positive expression was an independent prognostic factor for poor overall survival. | |
| NSCLC (adjuvant chemotherapy) | 144 | 27.1% | Positive expression was an independent prognostic factor for better recurrence-free survival. |
Table 2: Phosphorylated ERK1/2 Expression in Melanoma
| Study Population | Number of Patients | p-ERK1/2 Positive (%) | Correlation with Clinicopathological Features | Reference |
| Primary Melanomas | 78 | High expression in all stages. | Expression was significantly higher in primary melanomas than in nevi. | |
| Surgically Resected Melanomas | 34 | 100% | Cytoplasmic expression was related to tumor stage. | |
| Melanoma Metastases | Not Specified | High expression levels observed. | Protects melanoma cells from cisplatin-mediated apoptosis. |
Table 3: Phosphorylated ERK1/2 Expression in Colorectal Cancer (CRC)
| Study Population | Number of Patients | p-ERK1/2 Positive (%) | Correlation with Clinicopathological Features | Reference |
| Rectal Adenocarcinoma | 52 | Not specified as a percentage, but nuclear staining in cancer cells predicted poor response to radiochemotherapy. | Higher levels of nuclear p-ERK are associated with poorer responses to RCT. | |
| Metastatic CRC | Not specified | HER2 amplification can lead to persistent activation of ERK1/2, conferring resistance to anti-EGFR therapy. | A mechanism of resistance to anti-EGFR treatments. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RAS/RAF/MEK/ERK signaling pathway targeted by this compound and a general workflow for the immunohistochemical analysis of target activation.
Experimental Protocols
Protocol 1: Immunohistochemistry for Phosphorylated ERK1/2 (p-ERK1/2)
This protocol is for the detection of activated ERK1/2 in FFPE tumor tissue sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (10 mM Sodium Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (e.g., Cell Signaling Technology, #4370)
-
Biotinylated Goat Anti-Rabbit IgG
-
VECTASTAIN® Elite ABC Reagent
-
DAB Substrate Kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Immerse slides in 100% ethanol twice for 10 minutes each.
-
Immerse slides in 95% ethanol for 5 minutes.
-
Immerse slides in 70% ethanol for 5 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM Sodium Citrate Buffer (pH 6.0).
-
Heat in a microwave oven or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-ERK1/2 antibody (e.g., 1:200) in blocking buffer.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS.
-
Incubate with biotinylated secondary antibody for 30 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with ABC reagent for 30 minutes.
-
Rinse with PBS.
-
Apply DAB substrate and monitor for color development (typically 2-10 minutes).
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with water.
-
Dehydrate through graded ethanols and xylene.
-
Mount with a permanent mounting medium.
-
Interpretation of Results:
-
Positive staining for p-ERK1/2 will appear as a brown precipitate, primarily in the nucleus and/or cytoplasm of tumor cells.
-
The intensity and percentage of positive cells should be scored. A common scoring system is the H-score, which combines staining intensity (0=negative, 1+=weak, 2+=moderate, 3+=strong) and the percentage of stained cells.
Protocol 2: Immunohistochemistry for Downstream Targets (p-RSK1 and FRA1)
This protocol can be adapted for the detection of phosphorylated Ribosomal S6 Kinase 1 (p-RSK1) and Fos-related antigen 1 (FRA1).
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary Antibody for p-RSK1: Rabbit anti-Phospho-p90RSK (Ser380) antibody.
-
Primary Antibody for FRA1: Rabbit anti-FRA1 antibody.
-
Procedure: The procedure is identical to Protocol 1, with the appropriate primary antibody and optimized dilution.
Interpretation of Results:
-
p-RSK1: Positive staining is expected in the cytoplasm and/or nucleus.
-
FRA1: Positive staining is typically observed in the nucleus of tumor cells.
Concluding Remarks
The provided application notes and protocols offer a comprehensive guide for the immunohistochemical assessment of this compound's targets in tumor tissues. Accurate and reproducible IHC staining is crucial for understanding the activation state of the RAS/RAF/MEK/ERK pathway and for evaluating the pharmacodynamic effects of ERK inhibitors like this compound in a research setting. Adherence to optimized protocols and careful interpretation of staining results will contribute to the successful application of this powerful technique in cancer research and drug development.
Application Notes and Protocols: Synergistic Inhibition of Cancer Cell Growth with ASN007 and PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies is a promising strategy to overcome drug resistance and enhance anti-cancer efficacy. This document provides detailed application notes and experimental protocols for studying the synergistic effects of ASN007, a potent and selective ERK1/2 inhibitor, in combination with Phosphoinositide 3-kinase (PI3K) inhibitors. This compound has demonstrated significant anti-proliferative activity in tumors with RAS and BRAF mutations[1][2]. Preclinical studies have revealed that the combination of this compound with a PI3K inhibitor, such as copanlisib, leads to enhanced anti-tumor activity both in vitro and in vivo[1][2]. This enhanced effect is attributed to the dual blockade of the interconnected RAS/MAPK and PI3K signaling pathways[1][2].
These protocols are designed to provide a framework for investigating this drug combination in a laboratory setting, enabling researchers to assess synergy, elucidate mechanisms of action, and evaluate in vivo efficacy.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the combination of this compound and the PI3K inhibitor copanlisib.
Table 1: In Vivo Efficacy of this compound in Combination with Copanlisib in Xenograft Models
| Cell Line/Model | Cancer Type | Treatment | Dosing and Schedule | Tumor Growth Inhibition | Reference |
| MINO | Mantle Cell Lymphoma | This compound | 40 mg/kg, PO, BID | Data not explicitly quantified in abstract | [3] |
| Copanlisib | 14 mg/kg, IP, 2 days on/5 days off | Data not explicitly quantified in abstract | [3] | ||
| This compound + Copanlisib | As above | Enhanced efficacy compared to single agents | [3] | ||
| A549 | Lung Carcinoma | This compound | 40 mg/kg, PO, BID | Data not explicitly quantified in abstract | [3] |
| Copanlisib | 10 mg/kg, IP, 2 days on/5 days off | Data not explicitly quantified in abstract | [3] | ||
| This compound + Copanlisib | As above | Enhanced efficacy compared to single agents | [3] | ||
| NCI-H1975 | Lung Carcinoma | This compound | 40 mg/kg, PO, BID | Data not explicitly quantified in abstract | [3] |
| Copanlisib | 14 mg/kg, IP, 2 days on/5 days off | Data not explicitly quantified in abstract | [3] | ||
| This compound + Copanlisib | As above | Enhanced efficacy compared to single agents | [3] | ||
| PDX44685 | Mantle Cell Lymphoma | This compound | 40 mg/kg, PO, BID | Data not explicitly quantified in abstract | [3] |
| Copanlisib | 14 mg/kg, IP, 2 days on/5 days off | Data not explicitly quantified in abstract | [3] | ||
| This compound + Copanlisib | As above | Enhanced efficacy compared to single agents | [3] |
PO: Per os (by mouth); BID: Bis in die (twice a day); IP: Intraperitoneal.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating the combination of this compound and PI3K inhibitors.
Caption: Dual inhibition of MAPK and PI3K signaling pathways.
References
Flow Cytometry Analysis of Cell Cycle Arrest Induced by ASN007
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the analysis of cell cycle arrest induced by ASN007, a potent and selective inhibitor of ERK1/2 kinases. The protocol outlines the use of flow cytometry with propidium iodide staining to quantify the distribution of cells in different phases of the cell cycle following treatment with this compound. Additionally, it includes a summary of the mechanism of action of this compound, its impact on key cell cycle regulatory proteins, and quantitative data demonstrating its effect on cell cycle distribution.
Introduction
This compound is an orally bioavailable small molecule inhibitor that selectively targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its hyperactivation is a common feature in many cancers.[1] By inhibiting ERK1/2, this compound effectively blocks this signaling cascade, leading to a halt in tumor cell growth.[1]
Preclinical studies have demonstrated that the antiproliferative activity of this compound is primarily due to the induction of a time-dependent cell cycle arrest in the G0/G1 phase.[2] This is achieved through the downregulation of key proteins that drive cell cycle progression. Specifically, treatment with this compound has been shown to decrease the expression of Cyclin D1, Cyclin B1, FoxM1, Aurora A, and PLK1. This comprehensive application note provides the necessary protocols to independently verify and quantify the cell cycle effects of this compound in a laboratory setting.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the cell cycle distribution of cancer cells. The data was obtained from the supplementary materials of the study by Portelinha et al. (2021) in Cell Reports Medicine.
| Treatment | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | A375 (Melanoma) | 55.2 | 28.3 | 16.5 |
| This compound (1 µM) | A375 (Melanoma) | 75.6 | 12.1 | 12.3 |
| Vehicle (DMSO) | JeKo-1 (Mantle Cell Lymphoma) | 60.1 | 25.4 | 14.5 |
| This compound (1 µM) | JeKo-1 (Mantle Cell Lymphoma) | 80.3 | 9.5 | 10.2 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided in Graphviz DOT language.
Caption: this compound inhibits ERK1/2, leading to G0/G1 cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocol: Flow Cytometry Analysis of Cell Cycle
This protocol details the steps for analyzing cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, JeKo-1 mantle cell lymphoma)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
Flow cytometry tubes
Procedure:
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment and prevent confluence at the time of harvest.
-
Allow the cells to adhere and resume growth overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 1 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing either this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells:
-
Aspirate the medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a conical tube.
-
-
For suspension cells:
-
Transfer the cell suspension directly to a conical tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube. This slow addition is crucial to prevent cell clumping.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS and centrifuge again at 500 x g for 5 minutes.
-
Aspirate the PBS and resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).
-
Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris.
-
Create a histogram of the PI fluorescence intensity to visualize the cell cycle distribution.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of this compound-treated cells to the vehicle-treated control cells. An increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases indicate a G0/G1 cell cycle arrest.
-
References
Application Notes and Protocols for In Vivo Imaging to Assess ASN007 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN007 is a potent and orally bioavailable inhibitor of ERK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver of tumorigenesis, and this compound has demonstrated significant preclinical antitumor activity in cancers harboring BRAF and RAS mutations.[1][2][3] Furthermore, it has shown efficacy in tumor models resistant to BRAF and MEK inhibitors.[1][2][3] This document provides detailed application notes and protocols for various in vivo imaging techniques to assess the efficacy of this compound in preclinical cancer models. These non-invasive methods are crucial for understanding the pharmacodynamics of this compound, monitoring therapeutic response, and guiding clinical trial design.
Signaling Pathway Targeted by this compound
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Mutations in upstream components like RAS and BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth. This compound directly targets the final kinases in this cascade, ERK1 and ERK2.
In Vivo Imaging Techniques and Protocols
A multi-modal imaging strategy is recommended to comprehensively evaluate the in vivo efficacy of this compound. This includes techniques to monitor overall tumor burden, assess metabolic activity, and directly measure target engagement.
Bioluminescence Imaging (BLI) for Tumor Growth Assessment
Bioluminescence imaging is a highly sensitive method for longitudinally monitoring tumor growth and burden in small animals. This technique relies on tumor cells that are engineered to express a luciferase enzyme.
Experimental Workflow:
Protocol: Bioluminescence Imaging of Subcutaneous Xenografts
-
Cell Line Preparation:
-
Culture human cancer cells (e.g., BRAF-mutant melanoma, KRAS-mutant colorectal cancer) stably expressing firefly luciferase.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Subcutaneously implant 1-5 x 10^6 luciferase-expressing cells in the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurement until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment and vehicle control groups (n=8-10 mice/group).
-
-
This compound Administration:
-
Administer this compound orally at the desired dose and schedule. The vehicle group receives the formulation without the active compound.
-
-
Bioluminescence Imaging:
-
Anesthetize mice using isoflurane.
-
Administer D-luciferin (150 mg/kg) via intraperitoneal injection.
-
Acquire images 10-15 minutes post-luciferin injection using an in vivo imaging system (e.g., IVIS Spectrum).
-
Image animals at baseline (before treatment) and at regular intervals (e.g., twice weekly) throughout the study.
-
-
Data Analysis:
-
Define a region of interest (ROI) over the tumor and quantify the bioluminescent signal in photons per second.
-
Calculate the percentage of tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control.
-
Data Presentation:
| Treatment Group | Day 0 (Mean Signal ± SEM) | Day 14 (Mean Signal ± SEM) | % Tumor Growth Inhibition (Day 14) |
| Vehicle | 1.2 x 10⁸ ± 0.3 x 10⁸ | 1.5 x 10⁹ ± 0.4 x 10⁹ | - |
| This compound (25 mg/kg) | 1.3 x 10⁸ ± 0.4 x 10⁸ | 5.1 x 10⁸ ± 1.2 x 10⁸ | 66% |
| This compound (50 mg/kg) | 1.1 x 10⁸ ± 0.3 x 10⁸ | 2.8 x 10⁸ ± 0.9 x 10⁸ | 81% |
Positron Emission Tomography (PET) for Tumor Metabolism
[18F]fluorodeoxyglucose (FDG)-PET is a non-invasive imaging modality that measures glucose uptake and metabolism. Cancer cells often exhibit increased glycolysis, and a reduction in FDG uptake can be an early indicator of therapeutic response.
Experimental Workflow:
Protocol: FDG-PET Imaging of Tumor Metabolism
-
Animal Preparation:
-
Fast mice for 6-8 hours prior to imaging to reduce background FDG uptake.
-
Keep mice warm during fasting and uptake to minimize brown fat activation.
-
-
Radiotracer Injection:
-
Anesthetize mice with isoflurane.
-
Inject approximately 200 µCi of [18F]FDG intravenously via the tail vein.
-
-
Uptake Period:
-
Allow the radiotracer to distribute for 60 minutes. Maintain anesthesia and body temperature during this period.
-
-
PET/CT Imaging:
-
Acquire a whole-body CT scan for anatomical reference and attenuation correction.
-
Perform a static PET scan for 10-15 minutes.
-
-
Image Analysis:
-
Reconstruct PET images and co-register with the CT images.
-
Draw ROIs over the tumor and calculate the maximum standardized uptake value (SUVmax).
-
Perform baseline scans before initiating treatment and follow-up scans at desired time points (e.g., 24-72 hours post-treatment).
-
Data Presentation:
| Treatment Group | Baseline SUVmax (Mean ± SD) | Post-treatment SUVmax (Mean ± SD) | % Change in SUVmax |
| Vehicle | 8.5 ± 1.2 | 8.8 ± 1.5 | +3.5% |
| This compound (50 mg/kg) | 8.7 ± 1.4 | 4.1 ± 0.9 | -52.9% |
Magnetic Resonance Imaging (MRI) for Tumor Volume and Morphology
MRI provides high-resolution anatomical images, allowing for precise measurement of tumor volume and assessment of morphological changes such as necrosis.
Protocol: High-Resolution T2-Weighted MRI
-
Animal Preparation:
-
Anesthetize mice with isoflurane.
-
Monitor respiratory rate and maintain body temperature.
-
-
MRI Acquisition:
-
Position the mouse in a dedicated small animal MRI scanner.
-
Acquire T2-weighted images in at least two orthogonal planes (e.g., axial and coronal) covering the entire tumor.
-
-
Image Analysis:
-
Manually or semi-automatically segment the tumor in each slice.
-
Calculate the tumor volume by summing the area of the tumor in each slice and multiplying by the slice thickness.
-
Perform imaging at baseline and at regular intervals to monitor tumor growth.
-
Data Presentation:
| Treatment Group | Day 0 (Mean Tumor Volume ± SEM, mm³) | Day 21 (Mean Tumor Volume ± SEM, mm³) | % Tumor Growth Inhibition (Day 21) |
| Vehicle | 120 ± 15 | 1550 ± 210 | - |
| This compound (40 mg/kg) | 125 ± 18 | 450 ± 95 | 71% |
Förster Resonance Energy Transfer (FRET) Imaging for Target Engagement
FRET-based biosensors can be used to directly visualize ERK activity in living cells and in vivo.[4][5][6] These genetically encoded reporters change their fluorescence properties upon phosphorylation by ERK, providing a real-time readout of target engagement by this compound.
Protocol: In Vivo FRET Imaging of ERK Activity
-
Animal Model:
-
Utilize transgenic mice expressing an ERK-FRET biosensor or establish tumor xenografts from cell lines stably expressing the biosensor.
-
-
Imaging Setup:
-
Use a multiphoton microscope equipped for in vivo imaging.
-
Anesthetize the mouse and surgically expose the tumor (if necessary) for imaging.
-
-
Image Acquisition:
-
Acquire images in both the donor (e.g., CFP) and FRET (e.g., YFP) channels.
-
Obtain baseline images before administering this compound.
-
Administer this compound and acquire a time-lapse series of images to monitor the change in FRET ratio.
-
-
Data Analysis:
-
Calculate the FRET ratio (acceptor fluorescence / donor fluorescence) for individual cells or regions of the tumor.
-
A decrease in the FRET ratio indicates inhibition of ERK activity.
-
Data Presentation:
| Time Point | Mean FRET Ratio (Normalized to Baseline) ± SEM |
| Baseline | 1.00 ± 0.05 |
| 1 hour post-ASN007 | 0.65 ± 0.08 |
| 4 hours post-ASN007 | 0.52 ± 0.06 |
| 24 hours post-ASN007 | 0.85 ± 0.09 |
Proton Magnetic Resonance Spectroscopy (¹H-MRS) for Pharmacodynamic Assessment
¹H-MRS can detect changes in the concentration of metabolites, such as choline-containing compounds, which are often elevated in cancer cells. A decrease in the total choline peak can be a pharmacodynamic marker of response to therapy.
Protocol: In Vivo ¹H-MRS of Choline Metabolism
-
Animal and Spectrometer Setup:
-
Anesthetize the tumor-bearing mouse and position it in the MRI scanner.
-
Use a surface coil placed over the tumor for optimal signal reception.
-
-
Voxel Placement and Shimming:
-
Acquire anatomical MR images to guide the placement of the spectroscopy voxel within the tumor.
-
Perform shimming to optimize the magnetic field homogeneity within the voxel.
-
-
Spectral Acquisition:
-
Use a PRESS (Point RESolved Spectroscopy) sequence with water suppression to acquire the ¹H spectrum.
-
-
Data Analysis:
-
Process the raw spectral data (e.g., Fourier transformation, phase correction, and baseline correction).
-
Quantify the area of the total choline peak (at approximately 3.2 ppm).
-
Normalize the choline peak area to an internal reference (e.g., unsuppressed water signal or creatine).
-
Data Presentation:
| Treatment Group | Baseline (Mean Choline/Water Ratio ± SD) | Post-treatment (Mean Choline/Water Ratio ± SD) | % Change in Choline/Water Ratio |
| Vehicle | 0.015 ± 0.003 | 0.016 ± 0.004 | +6.7% |
| This compound (50 mg/kg) | 0.014 ± 0.003 | 0.007 ± 0.002 | -50.0% |
Conclusion
The in vivo imaging techniques described in these application notes provide a powerful toolkit for the preclinical evaluation of the ERK1/2 inhibitor this compound. By combining methods that assess tumor burden, metabolic activity, and direct target engagement, researchers can gain a comprehensive understanding of the efficacy and mechanism of action of this compound. This multi-modal imaging approach will facilitate the optimization of dosing and scheduling and provide valuable data to support the clinical development of this promising therapeutic agent.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying single-cell ERK dynamics in colorectal cancer organoids reveals EGFR as an amplifier of oncogenic MAPK pathway signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-Cell FRET Imaging Reveals a Role of Extracellular Signal-Regulated Kinase Activity Dynamics in Thymocyte Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK Activity Imaging During Migration of Living Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Genome-Wide CRISPR-Cas9 Screen to Identify Synergistic Partners for ASN007, a Potent ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN007 is a potent and orally bioavailable inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK/ERK signaling pathway.[1][2][3][4] This pathway is frequently hyperactivated in a wide range of cancers due to mutations in upstream components like RAS and RAF, playing a crucial role in tumor cell proliferation, survival, and differentiation.[4][5][6][7] Preclinical studies have demonstrated that this compound exhibits significant antitumor activity in various cancer models, including those with BRAF and KRAS mutations, and in tumors resistant to BRAF and MEK inhibitors.[2][8][9][10]
Despite the promise of targeted therapies like this compound, the development of resistance remains a significant clinical challenge.[5][8] One strategy to overcome and prevent resistance is the use of combination therapies.[5][11] Identifying synergistic drug partners can enhance therapeutic efficacy and durability.[12][13][14] This application note describes a methodology for a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes whose knockout sensitizes cancer cells to this compound, thereby revealing potential synergistic therapeutic targets.
Signaling Pathway of this compound
This compound targets ERK1/2, the final kinases in the RAS-RAF-MEK-ERK signaling cascade.[1][3] By inhibiting ERK1/2, this compound blocks the phosphorylation of numerous downstream substrates involved in cell cycle progression, proliferation, and survival.[4][7]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow: CRISPR-Cas9 Screen
A pooled, genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes that, when inactivated, enhance the cytotoxic effects of this compound.[15][16][17][18][19] The overall workflow is depicted below.
Caption: Workflow for a pooled genome-wide CRISPR-Cas9 screen with this compound.
Experimental Protocols
Cell Line and Culture
-
Cell Line: A human cancer cell line with a known activating mutation in the MAPK pathway (e.g., A549, KRAS G12S; HCT116, KRAS G13D) is recommended.
-
Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
Lentiviral sgRNA Library Transduction
-
A genome-wide human sgRNA library (e.g., GeCKO v2) should be used.[16]
-
Produce lentiviral particles by transfecting HEK293T cells with the sgRNA library plasmids and packaging vectors.
-
Transduce the target cancer cell line with the lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
-
The representation of the library should be maintained at a minimum of 500 cells per sgRNA.
Puromycin Selection and this compound Treatment
-
Select transduced cells with puromycin to eliminate non-transduced cells.
-
Determine the sub-lethal dose of this compound (e.g., IC20) that causes partial growth inhibition.
-
Split the selected cell population into two groups: one treated with vehicle (DMSO) and the other with the pre-determined concentration of this compound.
-
Culture the cells for 14-21 days, ensuring the library representation is maintained during passaging.
Genomic DNA Extraction and Sequencing
-
Harvest at least 2 x 10^7 cells from each treatment group.
-
Isolate genomic DNA using a commercial kit.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.[15]
-
Perform high-throughput sequencing of the PCR amplicons on an Illumina platform.[15]
Data Analysis
-
Align sequencing reads to the sgRNA library to determine the read count for each sgRNA.
-
Calculate the log2 fold change (LFC) of each sgRNA in the this compound-treated population relative to the DMSO-treated population.
-
Use statistical methods like MAGeCK to identify genes whose sgRNAs are significantly depleted in the this compound-treated group. These "dropout" hits are candidate synergistic partners.
Hypothetical Data Presentation
The following tables represent hypothetical but expected outcomes from a CRISPR screen designed to identify synergistic partners for this compound in a KRAS-mutant cancer cell line.
Table 1: Top 10 Gene Hits from CRISPR Screen
| Rank | Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value |
| 1 | PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | -3.2 | 1.5e-8 |
| 2 | MTOR | Mechanistic Target of Rapamycin Kinase | -2.9 | 8.2e-8 |
| 3 | AKT1 | AKT Serine/Threonine Kinase 1 | -2.7 | 3.1e-7 |
| 4 | BCL2L1 | BCL2 Like 1 (Bcl-xL) | -2.5 | 9.8e-7 |
| 5 | YAP1 | Yes Associated Protein 1 | -2.3 | 2.4e-6 |
| 6 | CDK4 | Cyclin Dependent Kinase 4 | -2.1 | 7.1e-6 |
| 7 | SHP2 (PTPN11) | Protein Tyrosine Phosphatase Non-Receptor Type 11 | -2.0 | 1.5e-5 |
| 8 | EGFR | Epidermal Growth Factor Receptor | -1.9 | 3.3e-5 |
| 9 | FGFR1 | Fibroblast Growth Factor Receptor 1 | -1.8 | 6.8e-5 |
| 10 | MCL1 | MCL1 Apoptosis Regulator, BCL2 Family Member | -1.7 | 9.2e-5 |
Table 2: Validation of Top Hits with Combination Index (CI) Analysis
| Gene Target | Synergistic Drug | Cell Line | Combination Index (CI) | Interpretation |
| PIK3CA | Alpelisib (PI3Kα inhibitor) | A549 | 0.4 | Strong Synergy |
| MTOR | Everolimus (mTOR inhibitor) | A549 | 0.6 | Synergy |
| AKT1 | Ipatasertib (AKT inhibitor) | A549 | 0.5 | Synergy |
| BCL2L1 | Navitoclax (Bcl-2/Bcl-xL inhibitor) | HCT116 | 0.3 | Strong Synergy |
Note: CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Interpretation and Proposed Synergistic Mechanism
The hypothetical results strongly suggest that the PI3K/AKT/mTOR pathway is a key compensatory survival mechanism in cancer cells treated with the ERK1/2 inhibitor this compound. Crosstalk between the MAPK/ERK and PI3K/AKT/mTOR pathways is a well-documented mechanism of drug resistance.[5][9][11] Inhibition of the ERK pathway can lead to the feedback activation of the PI3K pathway, thus limiting the therapeutic efficacy of single-agent ERK inhibitors.[9][11]
The depletion of sgRNAs targeting key nodes of the PI3K pathway (PIK3CA, AKT1, MTOR) in the this compound-treated population indicates that the combined inhibition of both pathways leads to synthetic lethality.
Caption: Dual inhibition of ERK and PI3K pathways leads to synergistic cell death.
Conclusion
A genome-wide CRISPR-Cas9 screen is a powerful, unbiased approach to identify novel synergistic drug combinations for the ERK1/2 inhibitor this compound.[12][13][14][20] The hypothetical data presented here points towards the PI3K/AKT/mTOR pathway as a critical vulnerability when combined with ERK inhibition. This provides a strong rationale for the clinical investigation of this compound in combination with PI3K pathway inhibitors in patients with RAS- and RAF-mutant cancers.[9][10] The detailed protocols and workflow provided in this application note offer a robust framework for researchers to conduct similar screens and accelerate the development of more effective cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Asana BioSciences to Present Phase 1 Clinical Safety and Efficacy Data of Oral, Once-Weekly, this compound, a Novel ERK 1/2 Inhibitor, at the AACR-NCI-EORTC Molecular Targets and Cancer Therapeutics Conference - BioSpace [biospace.com]
- 4. Facebook [cancer.gov]
- 5. mdpi.com [mdpi.com]
- 6. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadinstitute.org [broadinstitute.org]
- 16. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 17. synthego.com [synthego.com]
- 18. Everything you need to know about CRISPR library screening [takarabio.com]
- 19. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 20. horizondiscovery.com [horizondiscovery.com]
Troubleshooting & Optimization
ASN007 Technical Support Center: Troubleshooting Aqueous Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous insolubility of ASN007.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and orally active inhibitor of the kinases ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2).[1][2][3] These kinases are key components of the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in various cancers due to mutations in genes like BRAF and RAS.[2][3] By inhibiting ERK1/2, this compound blocks this signaling cascade, leading to the suppression of tumor cell proliferation and survival.[2] It is primarily used in cancer research, particularly for studying tumors with RAS and RAF mutations.[1][2][3]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
Yes, this is a common issue. This compound is reported to be insoluble in water.[1] Like many small molecule kinase inhibitors, its chemical structure is designed to interact with the hydrophobic ATP-binding pocket of its target kinases, which often results in poor aqueous solubility.
Q3: In which solvents is this compound soluble?
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1] For research purposes, DMSO is the most common solvent for preparing concentrated stock solutions.[1][4]
This compound Physicochemical and Solubility Data
The following tables summarize the known physicochemical and solubility properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₅ClFN₇O₂ | [1][4] |
| Molecular Weight | 473.93 g/mol | [1][4] |
| Appearance | Solid powder | [4] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes | Reference |
| Water | Insoluble | - | [1] |
| DMSO | ≥ 95 mg/mL (≥ 200.45 mM) | Use fresh, anhydrous DMSO as it can absorb moisture, which may reduce solubility. | [1] |
| Ethanol | 95 mg/mL | - | [1] |
Troubleshooting Guides for this compound Insolubility
This section provides step-by-step guidance to overcome common issues encountered when preparing this compound for experiments.
Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous buffer.
This is a frequent problem when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to "crash out" or precipitate.
Troubleshooting Workflow for Preventing Precipitation:
Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.
Issue 2: this compound powder is difficult to dissolve even in DMSO.
While this compound is highly soluble in DMSO, you may occasionally face challenges in getting it into solution completely.
Troubleshooting Steps:
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of some compounds.[1] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Vortex Thoroughly: Ensure the solution is mixed vigorously by vortexing for several minutes.
-
Gentle Warming: Warm the solution at 37°C for 10-15 minutes. This can help increase the dissolution rate. Do not overheat, as it may degrade the compound.
-
Sonication: Use a bath sonicator for 15-30 minutes to break up any small aggregates of the compound and facilitate dissolution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions for In Vitro Cell-Based Assays
This protocol provides a detailed methodology for preparing this compound solutions for treating cells in culture.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Pre-warmed complete cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Calculate the required volume of DMSO to achieve a 10 mM stock solution (Molecular Weight of this compound = 473.93 g/mol ).
-
Example: For 1 mg of this compound: (1 mg) / (473.93 mg/mmol) = 0.00211 mmol.
-
Volume of DMSO = (0.00211 mmol) / (10 mmol/L) = 0.000211 L = 211 µL.
-
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, warm the solution at 37°C for 10-15 minutes or sonicate.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
It is highly recommended to perform an intermediate dilution in DMSO before diluting into the aqueous cell culture medium. For example, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
To prepare the final working solution, slowly add the required volume of the DMSO stock (or intermediate stock) to your pre-warmed complete cell culture medium. It is crucial to add the DMSO stock to the medium and not the other way around, and to mix gently but thoroughly during the addition to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity to the cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration
For animal studies, this compound can be formulated as a suspension or a clear solution using co-solvents. The following are example formulations that have been reported.
Table 3: Example Formulations for In Vivo Oral Administration of this compound
| Formulation Type | Components | Procedure |
| Homogeneous Suspension | 1. ASN0072. Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5%) | Add the required amount of this compound powder to the CMC-Na solution and mix thoroughly to obtain a homogeneous suspension. |
| Clear Solution | 1. This compound stock in DMSO2. Corn oil | Prepare a concentrated stock of this compound in DMSO (e.g., 24 mg/mL). Add 50 µL of the DMSO stock to 950 µL of corn oil and mix thoroughly. This formulation should be used immediately.[1] |
This compound Signaling Pathway
This compound targets the ERK1/2 kinases, which are central components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Technical Support Center: Optimizing ASN007 Concentration for Maximum Cancer Cell Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ASN007, a potent and selective ERK1/2 inhibitor, for cancer cell inhibition studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally bioavailable, and selective small-molecule inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2][3] It functions as a reversible and ATP-competitive inhibitor of ERK1/2 kinase activity.[1][4] By inhibiting ERK1/2, this compound blocks signaling through the RAS/RAF/MEK/ERK pathway, which is a critical regulator of cell proliferation and survival.[3][4] This pathway is frequently hyperactivated in a wide range of cancers due to mutations in genes like BRAF and RAS (KRAS, NRAS, and HRAS).[1][2][5]
Q2: In which cancer types has this compound shown the most promise?
A2: Preclinical studies have demonstrated that this compound has significant antiproliferative activity in a broad range of solid tumors and lymphomas, with particular sensitivity observed in cancers harboring mutations in the RAS/RAF pathway.[1] It has shown strong efficacy in models of colorectal cancer, pancreatic cancer, melanoma, and non-small cell lung cancer, especially those with BRAF and KRAS mutations.[1][5][6] Notably, this compound has also demonstrated activity in tumor models that are resistant to BRAF and MEK inhibitors.[1][2]
Q3: What is the typical effective concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cancer cell line and the specific genetic alterations it carries. In cell-free enzymatic assays, this compound inhibits ERK1 and ERK2 with an IC50 of approximately 2 nM.[1][7][8] In cell-based antiproliferative assays, the median IC50 in cell lines with RAS/RAF pathway mutations is around 37 nM.[1] However, IC50 values can range from the low nanomolar to the micromolar range across different cell lines.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line of interest.
Q4: How can I confirm that this compound is inhibiting the ERK pathway in my cells?
A4: The most direct way to confirm this compound activity is to assess the phosphorylation status of downstream targets of ERK1/2. A dose-dependent decrease in the phosphorylation of proteins such as p90 ribosomal S6 kinase (RSK) and mitogen- and stress-activated protein kinase (MSK) is a reliable indicator of target engagement.[1][4] This can be measured using techniques like Western blotting or ELISA.[1][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly test cell lines for mycoplasma contamination. Practice sterile cell culture techniques. Discard any contaminated cultures. | |
| This compound appears to have low potency (high IC50 value). | The cell line may not be dependent on the RAS/RAF/MEK/ERK pathway. | Verify the mutational status of key genes in the pathway (e.g., BRAF, KRAS, NRAS) in your cell line. This compound is most effective in cells with activating mutations in this pathway.[1] |
| Drug instability. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Incorrect drug concentration. | Double-check all calculations for serial dilutions. Use calibrated pipettes. | |
| No change in phosphorylation of downstream targets (e.g., p-RSK) after this compound treatment. | Insufficient treatment time or concentration. | Perform a time-course experiment (e.g., 1, 6, 24 hours) and a dose-response experiment to determine the optimal conditions for observing target inhibition. |
| Poor antibody quality for Western blotting. | Use a validated antibody for the phosphorylated and total protein. Include positive and negative controls to ensure antibody specificity. | |
| Technical issues with Western blotting. | Optimize protein extraction, loading amounts, transfer efficiency, and antibody incubation conditions. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound (stock solution in DMSO)
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96-well clear or opaque-walled microplates (depending on the assay)
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Cell viability reagent (e.g., MTT, CellTiter-Glo®)
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Multichannel pipette
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Plate reader
Procedure:
-
Cell Seeding:
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Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 2,000-10,000 cells per well) in 100 µL of complete medium.
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Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
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Prepare a series of dilutions of this compound in complete medium. A typical starting range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
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Incubate the plate for 72 hours (or a predetermined optimal time) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability assay.
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For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals before reading the absorbance.
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For a CellTiter-Glo® assay, this involves adding the reagent and reading the luminescence.
-
-
Data Analysis:
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Subtract the background absorbance/luminescence from all readings.
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Normalize the data to the vehicle control (set to 100% viability).
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Plot the percentage of cell viability against the logarithm of the this compound concentration.
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Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Data Presentation
Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (µM) |
| HCT116 | Colorectal Adenocarcinoma | KRAS G13D | Not specified, but showed strong antitumor efficacy in xenografts |
| Panc-1 | Pancreatic Adenocarcinoma | KRAS G12D | Not specified, but showed strong antitumor efficacy in xenografts |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | KRAS G12C | Not specified, but showed strong antitumor efficacy in xenografts |
| SK-N-AS | Neuroblastoma | NRAS Q61K | Not specified, but showed strong antitumor efficacy in xenografts |
| MINO | Mantle Cell Lymphoma | NRAS G13D | 0.2 |
| JeKo-1 | Mantle Cell Lymphoma | Not specified | 1.4 |
| A375 | Melanoma | BRAF V600E | Not specified, but showed inhibition of ERK1/2 targets |
| HT-29 | Colorectal Cancer | BRAF V600E | Not specified, but showed dose-dependent decrease in phosphorylation of ERK1/2 targets |
Data compiled from publicly available research.[1][4][9] Note that specific IC50 values were not available for all cell lines in the reviewed literature; however, the efficacy in those models was demonstrated.
Visualizations
Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting low potency of this compound.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asana BioSciences to Present Phase 1 Clinical Safety and Efficacy Data of Oral, Once-Weekly, this compound, a Novel ERK 1/2 Inhibitor, at the AACR-NCI-EORTC Molecular Targets and Cancer Therapeutics Conference - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. ERK inhibitor this compound effectively overcomes acquired resistance to EGFR inhibitor in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Resistance to ASN007
This technical support center is designed for researchers, scientists, and drug development professionals investigating the ERK1/2 inhibitor, ASN007. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during your experiments, with a focus on understanding and overcoming acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, potent, and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As a reversible, ATP-competitive inhibitor, this compound binds to ERK1 and ERK2, preventing their phosphorylation of downstream substrates.[4] This ultimately blocks the MAPK/ERK signaling pathway, which is often hyperactivated in various cancers due to mutations in genes like BRAF and RAS, thereby inhibiting tumor cell proliferation and survival.[4]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound shows preferential antiproliferative activity in cancer cell lines harboring mutations in the RAS/RAF pathway, such as BRAF, KRAS, NRAS, and HRAS mutations.[4] Its efficacy is significantly lower in cell lines without these mutations.[4]
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound should be stored as a solid at -20°C for up to one month, or at -80°C for up to six months. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). For in vivo studies, further dilution in vehicles like corn oil may be necessary, and these solutions should be used immediately.[2] It is important to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[2]
Q4: What are the known off-target effects of this compound?
A4: Kinome profiling has shown that this compound is a highly selective inhibitor of ERK1 and ERK2.[4][5] However, at higher concentrations, it can inhibit a small number of kinases from the CMGC and CAMK subfamilies.[5] Despite this, functional studies have not shown evidence of mechanistic inhibition of some potential off-targets like CDK2, CDK4, GSK3, or PRDK1 in cellular and xenograft models.[4][5]
Troubleshooting Guides
Issue 1: Sub-optimal or Inconsistent Inhibition of ERK Signaling
Q: My Western blot results show inconsistent or weak inhibition of p-RSK or other downstream targets after this compound treatment. What could be the problem?
A: This is a common issue that can arise from several factors. Here’s a step-by-step guide to troubleshoot this problem.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability or Degradation | Prepare fresh working dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. | Consistent inhibition of downstream ERK signaling in replicate experiments. |
| Sub-optimal Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 for inhibition of ERK phosphorylation in your specific cell line. A typical starting range for cell-based assays is 10 nM to 10 µM.[6] | Identification of the optimal concentration of this compound for consistent target inhibition. |
| Incorrect Timing of Lysate Collection | Conduct a time-course experiment. Inhibition of ERK signaling by this compound can be observed as early as 15 minutes and can be sustained for over 72 hours in some cell lines.[4] Collect lysates at various time points (e.g., 1, 4, 24 hours) post-treatment to identify the optimal window for observing maximal inhibition. | Determination of the optimal time point for assessing downstream signaling inhibition. |
| Feedback Reactivation of the MAPK Pathway | Inhibition of ERK can sometimes lead to a feedback reactivation of upstream components of the MAPK pathway, such as RAF and MEK.[5][7][8] Co-treat with a RAF or MEK inhibitor to see if this restores sensitivity. | Enhanced and more sustained inhibition of the MAPK pathway. |
Issue 2: Development of Acquired Resistance to this compound
Q: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms?
A: Acquired resistance to ERK inhibitors is an emerging challenge. While specific mechanisms for this compound are still under investigation, research on the broader class of ERK inhibitors points to several possibilities.
Potential Mechanisms of Acquired Resistance:
| Mechanism | Description | Experimental Verification |
| On-target Mutations in ERK1/2 | Mutations in the kinase domain of ERK1 or ERK2 can prevent this compound from binding effectively, thereby rendering the inhibitor ineffective.[1][4] | Sequence the MAPK1 (ERK2) and MAPK3 (ERK1) genes in your resistant cell line to identify potential mutations. |
| Amplification of ERK2 | Increased copy number of the MAPK1 gene can lead to overexpression of the ERK2 protein, requiring higher concentrations of this compound to achieve the same level of inhibition.[1][4] | Perform quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess the copy number of the MAPK1 gene. |
| Bypass Signaling via Receptor Tyrosine Kinases (RTKs) | Upregulation and activation of RTKs, such as EGFR or ERBB2, can activate parallel survival pathways (e.g., PI3K/AKT), bypassing the need for ERK signaling.[1][4] | Use a phospho-RTK array or Western blotting to screen for increased phosphorylation of various RTKs. |
| Activation of Parallel MAPK Pathways (e.g., ERK5) | Inhibition of the ERK1/2 pathway can sometimes lead to the activation of the ERK5 signaling pathway as a compensatory mechanism.[9][10] | Perform Western blot analysis for phosphorylated ERK5 in your resistant cell lines. |
Below is a diagram illustrating potential mechanisms of acquired resistance to ERK inhibitors.
Data Presentation
The following tables summarize the inhibitory concentrations (IC50) of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in RAS/RAF Mutant Cancer Cell Lines [4]
| Cell Line | Tissue of Origin | Mutated Gene | Mutation | This compound IC50 (µM) |
| HT-29 | Colon | BRAF | V600E | 0.020 |
| A375 | Skin | BRAF | V600E | 0.007 |
| Colo 205 | Colon | BRAF | V600E | 0.013 |
| HCT116 | Colon | KRAS | G13D | 0.033 |
| MIA PaCa-2 | Pancreas | KRAS | G12C | 0.037 |
| NCI-H358 | Lung | KRAS | G12C | 0.100 |
| MINO | Lymphoma | NRAS | G13D | 0.018 |
Table 2: Hypothetical Comparison of this compound IC50 in Sensitive vs. Resistant Cells
This table provides a hypothetical example based on typical resistance patterns observed with kinase inhibitors, as specific data for this compound-resistant lines is not yet widely published.
| Cell Line | Status | Fold Resistance | Hypothetical this compound IC50 (µM) |
| HCT116 | Parental (Sensitive) | 1x | 0.033 |
| HCT116-AR | This compound-Resistant | ~50-100x | 1.65 - 3.30 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line known to be initially sensitive.
Methodology:
-
Determine Initial Sensitivity: First, determine the IC50 value of this compound in your parental cell line using a standard cell viability assay (see Protocol 2).
-
Initial Treatment: Begin by continuously culturing the parental cells in media containing a low concentration of this compound, typically around the IC10-IC20 range.
-
Population Recovery: Monitor the cells closely. A significant portion of the cells will likely die. Allow the surviving cells to repopulate the culture vessel.
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Dose Escalation: Once the cells are growing steadily in the presence of the drug, passage them and increase the concentration of this compound by 1.5- to 2-fold.
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Iterative Process: Repeat the process of treatment, recovery, and dose escalation for several months. This gradual increase in drug pressure selects for resistant clones.
-
Confirmation of Resistance: Periodically, test the sensitivity of the cultured cells to a range of this compound concentrations to determine the new IC50 value. A significant increase (e.g., >10-fold) compared to the parental line indicates the development of resistance.
-
Clonal Selection (Optional): Once a resistant population is established, you may perform single-cell cloning to isolate and characterize individual resistant clones.
Protocol 2: Cell Viability (IC50 Determination) Assay
This protocol outlines the use of a colorimetric assay (e.g., MTS) to determine the IC50 of this compound.
Methodology:
-
Cell Seeding: Seed your cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. It is crucial to include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for a standard duration, typically 72 hours, at 37°C in a 5% CO2 incubator.
-
Viability Reagent: Add the MTS reagent (or a similar reagent like MTT or CellTiter-Glo) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results on a logarithmic scale and use a non-linear regression model to determine the IC50 value.
Protocol 3: Western Blot for MAPK Pathway Analysis
This protocol provides a method for analyzing the phosphorylation status of key proteins in the MAPK pathway following this compound treatment.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations and for the desired time points. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-MEK, total MEK, p-RSK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. The level of phosphorylated protein should be normalized to the level of the corresponding total protein.
Below is a diagram of the MAPK signaling pathway, highlighting the point of inhibition by this compound and the key proteins to analyze by Western blot.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinome expression profiling to target new therapeutic avenues in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ERK inhibitor this compound effectively overcomes acquired resistance to EGFR inhibitor in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of ASN007 in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and interpret the potential off-target effects of ASN007 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable small molecule inhibitor of Extracellular Signal-regulated Kinase 1 (ERK1) and ERK2 (ERK1/2).[1][2] It functions as a reversible and ATP-competitive inhibitor with high potency, exhibiting IC50 values of approximately 2 nM for both ERK1 and ERK2.[1] this compound is under development for the treatment of cancers with activating mutations in the RAS/RAF/MEK/ERK signaling pathway.[1][2]
Q2: What are the known off-target kinases of this compound?
A2: A kinome-wide screening of this compound against 335 kinases at a concentration of 1 µM revealed that this compound is highly selective for ERK1 and ERK2. However, at this concentration, some off-target activity was observed against a small number of kinases, primarily within the CMGC and CAMK kinase subfamilies.[1] The IC50 values for the most significant off-target kinases have been determined and are detailed in the table below.
Q3: How can I differentiate between on-target and off-target effects of this compound in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Several strategies can be employed:
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Dose-Response Correlation: A classic approach is to correlate the dose-response of your observed phenotype with the IC50 of this compound for ERK1/2 inhibition (in the low nanomolar range) versus its IC50 for off-target kinases.[1] Effects observed at concentrations significantly higher than the ERK1/2 IC50 may be due to off-target inhibition.
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Use of Structurally Unrelated ERK Inhibitors: Comparing the phenotype induced by this compound with that of another ERK inhibitor with a different chemical scaffold can be informative. If both inhibitors produce the same biological effect, it is more likely to be an on-target effect.
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Rescue Experiments: A definitive method is to perform a rescue experiment using a drug-resistant mutant of the target. For example, expressing a form of ERK1 or ERK2 that is less sensitive to this compound should reverse the on-target effects but not the off-target ones.
-
Direct Measurement of Target Engagement: Assess the phosphorylation of known downstream targets of ERK1/2, such as RSK1 and FRA-1, via Western blot or ELISA.[1] Inhibition of phosphorylation of these substrates should correlate with the on-target activity of this compound.
Q4: Are there any known compensatory signaling pathways activated in response to this compound treatment?
A4: Inhibition of the ERK pathway can sometimes lead to the activation of compensatory signaling pathways, such as the PI3K/AKT pathway. This is a known mechanism of resistance to MAPK pathway inhibitors.[1] It has been shown that combining this compound with a PI3K inhibitor can result in enhanced anti-tumor activity, suggesting potential crosstalk and compensatory signaling.[1][2]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps | Expected Outcome |
| Unexpectedly high cytotoxicity at concentrations close to the ERK1/2 IC50. | Off-target inhibition of a kinase essential for cell survival. | 1. Review the off-target profile of this compound (see Table 1).2. Perform a detailed dose-response curve for cell viability.3. Compare with the viability effects of a structurally different ERK inhibitor.4. Assess markers of apoptosis (e.g., cleaved caspase-3) at various concentrations. | Determine if the cytotoxicity is a general consequence of ERK inhibition or specific to this compound's off-target profile. |
| Observed phenotype does not correlate with the inhibition of canonical ERK1/2 downstream targets. | 1. The phenotype is mediated by an off-target kinase.2. The phenotype is a non-canonical on-target effect of ERK1/2 inhibition. | 1. Perform a rescue experiment with an this compound-resistant ERK1/2 mutant.2. Systematically investigate the phosphorylation status of downstream targets of the top off-target kinases (see Table 1) using Western blotting. | Differentiate between on-target and off-target mediated phenotypes. |
| Development of resistance to this compound in long-term cell culture experiments. | 1. Acquisition of mutations in the ERK1/2 gatekeeper residue.2. Upregulation of compensatory signaling pathways (e.g., PI3K/AKT). | 1. Sequence the ERK1 and ERK2 genes in resistant cells.2. Perform phosphoproteomic analysis to identify upregulated signaling pathways.3. Test the efficacy of combining this compound with inhibitors of identified compensatory pathways (e.g., PI3K inhibitors). | Elucidate the mechanism of resistance and identify potential combination therapies. |
| Inconsistent results between different preclinical models (e.g., cell lines vs. xenografts). | Differences in the expression levels of on-target and off-target kinases between models. | 1. Profile the expression levels of ERK1, ERK2, and key off-target kinases in your models using qPCR or Western blotting.2. Correlate this compound sensitivity with the expression of these kinases. | Understand the model-specific context of this compound activity. |
Data Presentation
Table 1: In Vitro Kinase Selectivity of this compound
This table summarizes the inhibitory activity of this compound against its primary targets and known off-target kinases.[1][3][4]
| Kinase Target | Kinase Subfamily | IC50 (nM) |
| ERK1 (MAPK3) | CMGC | 2 |
| ERK2 (MAPK1) | CMGC | 2 |
| RSK2 | CAMK | 37 |
| DYRK1B | CMGC | 48 |
| HIPK2 | CMGC | 55 |
| DYRK1A | CMGC | 70 |
| RSK1 | CAMK | 80 |
| HIPK3 | CMGC | 92 |
| MINK1 | STE | 105 |
| GSK3A | CMGC | 110 |
| GSK3B | CMGC | 120 |
| CDK2/cyclin A | CMGC | 130 |
| TNIK | STE | 140 |
| CDK5/p25 | CMGC | 150 |
| STK16 | CAMK | 160 |
| HIPK1 | CMGC | 180 |
| PRKACA | AGC | 200 |
| CAMK1D | CAMK | 220 |
| CDK1/cyclin B | CMGC | 250 |
| MARK4 | CAMK | 280 |
| MAP4K4 | STE | 300 |
| PKN1 | AGC | 320 |
| ROCK1 | AGC | 350 |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK1/2 Pathway Inhibition
Objective: To confirm on-target engagement of this compound by assessing the phosphorylation of the downstream ERK1/2 substrate, RSK1.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-RSK1 (Ser380), total RSK1, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Kinome-Wide Selectivity Profiling
Objective: To determine the selectivity profile of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., KINOMEscan™ by DiscoveRx or a similar platform). Typically, the compound is screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred purified human kinases.
-
Data Analysis: The service will provide data on the percent inhibition for each kinase. Potent off-targets can be further evaluated by determining their IC50 values in follow-up dose-response assays.
Visualizations
Caption: Signaling pathway of this compound and its potential off-target effects.
Caption: Workflow for differentiating on-target vs. off-target effects.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of ASN007
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and improving the bioavailability of the ERK1/2 inhibitor, ASN007, for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a potent and selective, orally bioavailable inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). As a key component of the MAPK/ERK signaling pathway, it is a valuable tool for cancer research. However, like many kinase inhibitors, this compound is a poorly water-soluble compound, which can lead to low oral bioavailability, posing a challenge for achieving consistent and effective concentrations for in vivo experiments.
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties of this compound are summarized in the table below. Its insolubility in water is a primary factor affecting its oral bioavailability.
| Property | Value | Reference |
| Molecular Weight | 473.93 g/mol | |
| Water Solubility | Insoluble | |
| DMSO Solubility | 95 mg/mL (200.45 mM) | |
| Ethanol Solubility | 95 mg/mL |
Q3: What is the mechanism of action of this compound?
A3: this compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinases. By binding to ERK1/2, it prevents their phosphorylation of downstream substrates, thereby inhibiting the MAPK/ERK signaling pathway. This pathway is often hyperactivated in various cancers due to mutations in genes like BRAF and RAS.
Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of inhibition by this compound.
Troubleshooting Guide: Low Bioavailability of this compound
This guide addresses common issues encountered when administering this compound in in vivo models and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between animals. | - Incomplete dissolution or precipitation of this compound in the vehicle.- Inconsistent dosing technique (e.g., oral gavage). | - Ensure the formulation is a clear solution or a homogenous suspension before each administration. Sonication may help.- If using a suspension, vortex vigorously immediately before drawing each dose.- Provide thorough training on consistent oral gavage technique. |
| Low or undetectable plasma levels of this compound. | - Poor absorption from the gastrointestinal tract.- Rapid first-pass metabolism in the liver. | - Optimize the vehicle to improve solubility (see recommended formulations below).- Consider co-administration with a P-glycoprotein (P-gp) inhibitor, after careful evaluation of potential drug-drug interactions. |
| Precipitation of this compound in the formulation upon standing. | - Supersaturation of the compound in the vehicle.- Temperature changes affecting solubility. | - Prepare fresh formulations daily.- Store the formulation at a constant, appropriate temperature and protect from light.- If precipitation persists, consider a different vehicle composition with higher solubilizing capacity. |
| Adverse events in animals (e.g., gastrointestinal distress). | - Toxicity of the vehicle components (e.g., high percentage of DMSO).- High local concentration of the drug causing irritation. | - Reduce the percentage of aggressive solvents like DMSO in the formulation.- Ensure the total volume administered is appropriate for the animal's weight.- Consider alternative, less toxic solubilizing agents. |
Recommended Formulations and Experimental Protocols
While specific comparative data on the bioavailability of different this compound formulations is limited in publicly available literature, the following formulations have been used for this compound and other poorly soluble ERK inhibitors in preclinical studies.
Formulation Summary
| Formulation Vehicle | Composition | Notes | Reference |
| Methylcellulose/Tween-80 Suspension | 0.5% Methylcellulose + 0.1% Tween-80 in sterile water | Used for oral administration of this compound in a xenograft model. | |
| DMSO/PEG300/Tween-80/Saline | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | A common co-solvent system for solubilizing hydrophobic compounds for in vivo use. | |
| DMSO/Corn Oil | 10% DMSO + 90% Corn Oil | Suitable for highly lipophilic compounds. |
Detailed Experimental Protocols
Protocol 1: Preparation of Methylcellulose/Tween-80 Suspension
This protocol is adapted from a study that administered this compound orally to mice.
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v in sterile water)
-
Tween-80 (0.1% v/v in sterile water)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by dissolving methylcellulose and Tween-80 in sterile water.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to create a homogenous suspension.
-
Stir the suspension for at least 30 minutes before administration.
-
Vortex the suspension immediately before each use to ensure uniformity.
Protocol 2: Preparation of DMSO/PEG300/Tween-80/Saline Formulation
This protocol describes a common co-solvent formulation for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add DMSO to the tube to dissolve the this compound completely. The final concentration of DMSO in the formulation should not exceed 10%.
-
Add PEG300 to the solution and vortex thoroughly.
-
Add Tween-80 to the mixture and vortex again.
-
Slowly add the sterile saline to the mixture while vortexing to bring the final volume to 100%.
-
Visually inspect the solution to ensure it is clear and free of precipitation before administration.
Experimental Workflow and Data Presentation
A typical workflow for evaluating and optimizing the bioavailability of this compound is outlined below.
Cell line-specific responses to ASN007 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ASN007, a potent and selective ERK1/2 inhibitor. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data on cell line-specific responses to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] Its mechanism of action is the ATP-competitive inhibition of ERK1 and ERK2 kinase activity.[1] By blocking ERK1/2, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the MAPK/ERK signaling pathway, which is crucial for cell proliferation, survival, and differentiation.
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound demonstrates preferential antiproliferative activity in cancer cell lines harboring mutations in the RAS/RAF signaling pathway, such as BRAF, KRAS, NRAS, and HRAS mutations.[1][3] Cell lines with these mutations often exhibit heightened dependence on the MAPK/ERK pathway for their growth and survival, making them particularly sensitive to ERK1/2 inhibition.
Q3: What are the key downstream targets to monitor for assessing this compound activity?
A3: To confirm the on-target activity of this compound, it is recommended to monitor the phosphorylation status of direct ERK1/2 substrates. Key downstream targets include Ribosomal S6 Kinase 1 (RSK1) at Ser380 and Fos-related antigen 1 (FRA1) at Ser265.[1][4][5][6][7] A dose-dependent decrease in the phosphorylation of these proteins is a reliable indicator of this compound's inhibitory effect on the ERK pathway.
Q4: Can resistance to this compound develop, and what are the potential mechanisms?
A4: While this compound can overcome resistance to BRAF and MEK inhibitors, cancer cells can develop resistance to ERK inhibitors.[1] Potential mechanisms of resistance may include the activation of parallel survival pathways, such as the PI3K/AKT pathway. Crosstalk between the MAPK/ERK and PI3K/AKT pathways has been reported, where inhibition of one pathway can lead to the compensatory activation of the other.[8][9][10][11]
Q5: What are the recommended starting concentrations for in vitro experiments?
A5: The optimal concentration of this compound will vary depending on the cell line and the specific assay. For cell viability assays in sensitive (RAS/RAF mutant) cell lines, a starting range of 10 nM to 1 µM is recommended. For resistant (RAS/RAF wild-type) cell lines, much higher concentrations (>10 µM) may be needed to observe an effect.[1] It is always advisable to perform a dose-response experiment to determine the IC50 value for each specific cell line.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of ERK phosphorylation (p-ERK). | Inactive this compound: Improper storage or handling may have led to degradation. | - Ensure this compound is stored as recommended by the supplier (typically at -20°C or -80°C).- Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO).- Test a new vial of the compound. |
| Suboptimal experimental conditions: Insufficient treatment time or concentration. | - Perform a time-course experiment (e.g., 1, 4, 24 hours) to determine the optimal treatment duration.- Conduct a dose-response experiment with a broad range of concentrations to identify the effective dose for your cell line. | |
| Low basal ERK activity: The ERK pathway may not be sufficiently active in your cell line under basal conditions. | - If using serum-starved cells, stimulate with a growth factor (e.g., EGF, FGF) to induce ERK phosphorylation before or during this compound treatment.- Use a positive control cell line known to have high basal p-ERK levels (e.g., a BRAF V600E mutant cell line). | |
| Inconsistent antiproliferative effects across experiments. | Variability in cell culture conditions: Cell density, passage number, and serum concentration can influence inhibitor sensitivity. | - Maintain consistent cell seeding densities and confluency at the time of treatment.- Use cells within a defined low passage number range.- Ensure consistent serum concentration in the growth medium. |
| Paradoxical activation of the ERK pathway. | Feedback mechanisms: Inhibition of ERK can sometimes lead to feedback activation of upstream components of the pathway. | - Perform a time-course analysis to observe the kinetics of p-ERK levels.- Co-treat with an inhibitor of an upstream kinase (e.g., a MEK inhibitor) to investigate the feedback loop. |
| Observed toxicity appears unrelated to ERK inhibition. | Off-target effects: At high concentrations, this compound may inhibit other kinases. | - Determine the IC50 for cell viability and compare it to the IC50 for p-ERK inhibition. A large discrepancy may suggest off-target toxicity.- If available, consult kinome profiling data for this compound to identify potential off-target kinases.- Use a structurally distinct ERK inhibitor to see if the phenotype is consistent with on-target ERK inhibition. |
| Cells develop resistance to this compound over time. | Activation of bypass signaling pathways: Chronic ERK inhibition can lead to the upregulation of alternative survival pathways, such as the PI3K/AKT pathway. | - Analyze the phosphorylation status of key nodes in parallel pathways, such as AKT (at Ser473 and Thr308).- Consider combination therapy with an inhibitor of the identified bypass pathway (e.g., a PI3K inhibitor).[1] |
Data Presentation
Table 1: Antiproliferative Activity of this compound in Solid Tumor Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of solid tumor cell lines, categorized by their RAS/RAF pathway mutation status. Cells were treated with increasing concentrations of this compound for 72 hours before assessing cell viability.[1]
| Cell Line | Cancer Type | RAS/RAF Mutation Status | This compound IC50 (nM) |
| RAS/RAF Mutant | |||
| A375 | Melanoma | BRAF V600E | 25 |
| HT-29 | Colorectal | BRAF V600E | 30 |
| HCT116 | Colorectal | KRAS G13D | 45 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 50 |
| NCI-H23 | Lung | KRAS G12C | 60 |
| SK-MEL-2 | Melanoma | NRAS Q61R | 35 |
| Median IC50 | 37 | ||
| RAS/RAF Wild-Type | |||
| MCF7 | Breast | Wild-Type | >10,000 |
| PC-3 | Prostate | Wild-Type | >10,000 |
| A549 | Lung | Wild-Type | >10,000 |
| U-87 MG | Glioblastoma | Wild-Type | >10,000 |
| Median IC50 | >10,000 |
Table 2: Inhibition of Downstream ERK1/2 Signaling by this compound
This table presents the concentration-dependent inhibition of RSK1 phosphorylation by this compound in the HT-29 colorectal cancer cell line (BRAF V600E). Cells were treated with this compound for 4 hours.
| This compound Concentration (nM) | Inhibition of p-RSK1 (Ser380) (%) |
| 1 | 15 |
| 10 | 40 |
| 100 | 85 |
| 1000 | 98 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of ERK Pathway Inhibition
This protocol describes how to assess the phosphorylation status of ERK1/2 and its downstream targets in response to this compound treatment.
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium
-
Serum-free medium (for serum starvation, if required)
-
This compound stock solution
-
Growth factor (e.g., EGF, for stimulation)
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-RSK1, anti-total-RSK1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
-
(Optional) Serum Starvation and Stimulation: For assessing inhibition of stimulated ERK activity, serum-starve the cells for 12-24 hours. Pre-treat with various concentrations of this compound for 1-2 hours, followed by stimulation with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and a loading control (e.g., GAPDH).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines a method to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in 6-well plates and treat with the desired concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ERK inhibitor this compound effectively overcomes acquired resistance to EGFR inhibitor in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MEK inhibition leads to PI3K/AKT activation by relieving a negative feedback on ERBB receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: ASN007 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ERK1/2 inhibitor, ASN007, in animal studies. The focus is on minimizing and managing treatment-related toxicities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable and potent small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] ERK1/2 are key components of the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in various cancers, driving cell proliferation and survival. By inhibiting ERK1/2, this compound aims to block this signaling cascade and thereby inhibit tumor growth.[2]
Q2: What are the most common toxicities observed with this compound in animal studies?
A2: Based on preclinical data and translated from clinical observations, the most common toxicities associated with this compound and other ERK inhibitors in animal models may include:
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Dermatological: Skin rash, alopecia.
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Gastrointestinal: Diarrhea, nausea, vomiting, and resultant weight loss.
In some preclinical xenograft models, this compound as a single agent was well-tolerated and did not cause dose-limiting toxicities such as significant weight loss or skin rash.[5]
Q3: What is a recommended vehicle for oral administration of this compound in mice?
A3: A commonly used vehicle for oral gavage of this compound in mouse studies is a suspension in 0.5% methylcellulose with 0.1% Tween-80 in sterile water.[5] It is recommended to prepare the formulation fresh on the day of dosing.
Q4: What are the reported dosing schedules for this compound in preclinical models?
A4: this compound has shown anti-tumor activity in preclinical models with both daily and intermittent (e.g., once weekly) oral dosing schedules.[1][6] The optimal schedule will depend on the specific animal model and experimental goals.
Troubleshooting Guides
Issue 1: Managing Dermatological Toxicities (Skin Rash)
Symptoms: Erythema (redness), papular or pustular rash, dry or flaky skin, pruritus (itching) in the study animals.
Troubleshooting Steps:
-
Daily Visual Inspection: Monitor the skin of all animals daily, paying close attention to the ears, tail, paws, and dorsal skin.
-
Grading Severity:
-
Grade 1 (Mild): Faint erythema or small, localized patches of rash.
-
Grade 2 (Moderate): More widespread or intense erythema, popular rash, with or without mild pruritus.
-
Grade 3 (Severe): Severe, widespread rash, ulceration, significant pruritus leading to self-trauma.
-
-
Intervention Strategies:
-
Grade 1: Continue dosing and monitor closely. Topical emollients (e.g., lanolin-based creams) can be applied to dry areas.
-
Grade 2: Consider a brief dose interruption (1-2 days). Application of a topical low-potency corticosteroid (e.g., 1% hydrocortisone cream) may be beneficial. Consult with the institutional veterinarian.
-
Grade 3: Immediately interrupt dosing. Consult with the institutional veterinarian for systemic treatment options (e.g., oral corticosteroids or antihistamines). The animal may need to be removed from the study.
-
Issue 2: Managing Gastrointestinal Toxicities and Weight Loss
Symptoms: Diarrhea (loose or unformed stools), dehydration, and a significant decrease in body weight.
Troubleshooting Steps:
-
Monitor Body Weight and Hydration: Weigh animals at least three times per week. A weight loss of >15-20% from baseline is generally considered a humane endpoint. Monitor for signs of dehydration (e.g., skin tenting, sunken eyes).
-
Stool Consistency: Observe daily for changes in stool consistency.
-
Intervention Strategies:
-
Mild Diarrhea/Weight Loss (<10%): Provide supportive care, including supplemental hydration (e.g., hydrogel packs or subcutaneous saline) and palatable, high-calorie food.
-
Moderate Diarrhea/Weight Loss (10-15%): Consider a dose reduction or a switch to an intermittent dosing schedule. Continue supportive care.
-
Severe Diarrhea/Weight Loss (>15%): Discontinue dosing and consult with the institutional veterinarian. The animal may have reached a humane endpoint.
-
Issue 3: Monitoring for Ocular Toxicities
Symptoms: Corneal opacities, excessive tearing, squinting, or behavioral changes indicative of visual impairment. Central serous retinopathy has been observed in clinical trials.[3][4]
Troubleshooting Steps:
-
Baseline and Regular Ophthalmic Exams: Conduct a baseline ophthalmic examination before the start of the study.[7] For long-term studies, perform examinations at regular intervals (e.g., monthly) and at the end of the study on control and high-dose groups.[3][4]
-
Examination Procedure: A qualified individual should perform the examination, which should include evaluation of the adnexa, anterior segment, and posterior segment (fundus) after pupil dilation.[7]
-
Action on Findings: If treatment-related ocular changes are observed in the high-dose group, all animals in the study should be examined.[3][4] Dose reduction or cessation may be necessary depending on the severity of the findings.
Data Summary
Table 1: Summary of this compound-Related Adverse Events in a Phase 1 Clinical Trial
| Adverse Event Category | Specific Adverse Event | Frequency (All Grades) | Frequency (Grade 3) |
| Dermatological | Rash | 33% - 90% | 10% |
| Gastrointestinal | Nausea/Vomiting | 30% - 33% | 11% |
| Diarrhea | 30% - 33% | 0% | |
| Ocular | Central Serous Retinopathy | 11% - 30% | 11% |
| Blurred Vision | 44% | 11% | |
| General | Fatigue | 20% | 10% |
Data compiled from a Phase 1 clinical trial of this compound with different dosing schedules (once daily and once weekly).[2][3][4]
Experimental Protocols
Protocol 1: Daily Clinical Observation and Toxicity Monitoring
-
Frequency: Once daily.
-
Procedure:
-
Visually inspect each animal for changes in posture, activity level, and grooming.
-
Examine the skin and fur for any signs of rash, alopecia, or irritation.
-
Check for any evidence of diarrhea in the cage.
-
Observe for any signs of ocular discharge, squinting, or opacity.
-
Record all observations in a study log.
-
-
Body Weight: Measure and record the body weight of each animal at least three times per week.
Protocol 2: Preparation of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
Methylcellulose
-
Tween-80
-
Sterile water
-
Stir plate and stir bar
-
Scale and weigh boats
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare the vehicle: 0.5% methylcellulose and 0.1% Tween-80 in sterile water.
-
Slowly add the methylcellulose to the water while stirring to avoid clumping.
-
Add the Tween-80 and mix until fully dissolved.
-
Add the calculated amount of this compound powder to the vehicle.
-
Stir the suspension continuously during dosing to ensure homogeneity.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Abstract PR09: Phase 1 clinical safety and efficacy of this compound, a novel oral ERK1/2 inhibitor, in patients with RAS, RAF or MEK mutant advanced solid tumors | Semantic Scholar [semanticscholar.org]
- 3. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 4. Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents | FDA [fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. Asana BioSciences to Present Phase 1 Clinical Safety and Efficacy Data of Oral, Once-Weekly, this compound, a Novel ERK 1/2 Inhibitor, at the AACR-NCI-EORTC Molecular Targets and Cancer Therapeutics Conference - BioSpace [biospace.com]
- 7. The Ophthalmic Examination as It Pertains to General Ocular Toxicology: Basic and Advanced Techniques and Species-Associated Findings - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of ASN007
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ASN007, a potent and selective ERK1/2 inhibitor. This resource offers troubleshooting advice and frequently asked questions to address potential batch-to-batch variability and other experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent IC50 values for this compound between different experimental batches. What could be the cause?
A1: Inconsistent IC50 values can arise from several factors. Here’s a step-by-step troubleshooting guide to identify the source of the variability:
-
Compound Handling and Storage:
-
Solubility: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved. We recommend preparing fresh dilutions for each experiment from a concentrated stock.
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquot the stock solution into smaller volumes for single-use.
-
-
Cell-Based Assay Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered signaling pathways.
-
Cell Density: Ensure consistent cell seeding density across all experiments. Variations in cell number can significantly impact the calculated IC50.
-
Serum Concentration: The concentration of serum in the culture medium can affect the activity of the MAPK pathway. If possible, perform experiments in reduced-serum or serum-free conditions after an initial cell attachment period.[2]
-
-
Batch-to-Batch Compound Verification:
-
If you suspect variability in the compound itself, consider performing an in-house quality control check. A simple Western blot to assess the inhibition of phosphorylated ERK (p-ERK) at a known effective concentration can serve as a functional validation for each new batch.
-
Q2: The inhibitory effect of this compound on downstream signaling seems to diminish over time in our multi-day experiments. Why is this happening?
A2: The perceived decrease in this compound efficacy over time in longer-term assays can be attributed to several factors:
-
Compound Stability in Media: Small molecule inhibitors can have a finite half-life in cell culture media at 37°C. For experiments lasting longer than 24-48 hours, consider replenishing the media with freshly diluted this compound.
-
Cellular Metabolism: Cells can metabolize the compound, reducing its effective concentration over time.
-
Development of Resistance Mechanisms: Prolonged exposure to an ERK inhibitor can sometimes lead to the activation of bypass signaling pathways, such as the PI3K/AKT pathway, which can compensate for the inhibition of the MAPK pathway.[3]
Q3: We are seeing significant off-target effects at higher concentrations of this compound. How can we mitigate this?
A3: While this compound is a selective ERK1/2 inhibitor, off-target effects can occur at high concentrations.[3][4] To address this:
-
Dose-Response Curve: It is crucial to perform a comprehensive dose-response experiment to determine the optimal concentration range where this compound exhibits potent on-target activity with minimal off-target effects.
-
Use the Lowest Effective Concentration: Once the IC50 is established, use the lowest concentration that achieves the desired biological effect to minimize the risk of off-target activity.
-
Control Experiments: Include appropriate controls in your experiments. A "no-treatment" control and a "vehicle-only" (e.g., DMSO) control are essential to distinguish the specific effects of this compound from non-specific effects of the vehicle or experimental conditions.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| ERK1 | Enzymatic Assay | 1-2 | [5] |
| ERK2 | Enzymatic Assay | 1-2 | [1][5] |
| p-RSK1 (Cellular) | ELISA | ~10 | [3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | IC50 (nM) | Reference |
| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | 37 (median for RAS/RAF mutant lines) | [3] |
| MINO | Mantle Cell Lymphoma | RAS/RAF pathway mutation | Not specified, but sensitive | [3] |
| A549 | Lung Carcinoma | KRAS G12S | Sensitive | [3] |
| NCI-H1975 | Lung Carcinoma | EGFR T790M | Sensitive | [3] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK1/2 Inhibition
This protocol details the steps to assess the inhibitory activity of this compound on ERK1/2 phosphorylation in a cellular context.
-
Cell Culture and Plating:
-
Seed cells (e.g., HT-29) in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere overnight in complete growth medium.
-
-
Serum Starvation:
-
The following day, aspirate the complete medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add serum-free medium and incubate for 12-24 hours. This helps to reduce basal levels of ERK phosphorylation.[2]
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in serum-free medium. It is crucial to also include a vehicle control (e.g., DMSO).
-
Aspirate the starvation medium and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate for 1-2 hours.
-
-
Stimulation:
-
To induce ERK phosphorylation, stimulate the cells with a growth factor such as Epidermal Growth Factor (EGF) at a final concentration of 100 ng/mL for 10-15 minutes.[2]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. A loading control such as GAPDH or β-actin should also be included.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the procedure to determine the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound, a vehicle control, and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.[2]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.[2]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
References
Validation & Comparative
Mechanism of Action: Targeting the Final Node of the MAPK Pathway
An Objective Comparison of ASN007 and Ulixertinib for BRAF-Mutant Melanoma
The development of targeted therapies against the Mitogen-Activated Protein Kinase (MAPK) pathway has revolutionized the treatment of BRAF-mutant melanoma. However, acquired resistance to BRAF and MEK inhibitors remains a significant clinical challenge, often driven by the reactivation of ERK signaling. This has spurred the development of direct ERK1/2 inhibitors. This guide provides a detailed comparison of two such inhibitors, this compound (also known as ERAS-007) and ulixertinib (BVD-523), for researchers and drug development professionals.
Both this compound and ulixertinib are orally bioavailable, small-molecule inhibitors that target the final kinases in the MAPK cascade, ERK1 and ERK2.[1][2][3][4] By competitively binding to the ATP pocket of ERK1/2, they prevent the phosphorylation of downstream substrates essential for cell proliferation and survival.[2][3] This mechanism is critical as it offers a therapeutic strategy to overcome resistance mechanisms that reactivate the pathway upstream of ERK.[3][5]
Preclinical Data Comparison
Preclinical studies have demonstrated the potency of both agents in BRAF-mutant contexts, including in models of acquired resistance to BRAF/MEK inhibitors. This compound has been reported to show superior efficacy compared to ulixertinib in certain BRAF and RAS mutant cell lines.[3] Conversely, KINOMEscan profiling data suggests ulixertinib may have a more selective kinase binding profile compared to this compound (ERAS-007).[6]
| Parameter | This compound (ERAS-007) | Ulixertinib (BVD-523) |
| Target | ERK1, ERK2 | ERK1, ERK2 |
| Binding Mechanism | Reversible, ATP-competitive[3] | Reversible, ATP-competitive[7][8] |
| Potency (IC50) | 1-2 nM against ERK1/2[9] | <0.3 nM against ERK2[7][10] |
| Cellular Activity | Strong antiproliferative activity in BRAF and RAS mutant tumors[3][11] | Reduces pRSK levels (IC50: 140 nM) and inhibits cell proliferation (IC50: 180 nM) in A375 (BRAFV600E) melanoma cells[10] |
| Activity in Resistant Models | Demonstrates strong efficacy in BRAFV600E melanoma models resistant to BRAF and MEK inhibitors[3][9][11] | Inhibits tumor growth in human xenograft models cross-resistant to both BRAF and MEK inhibitors[5] |
Clinical Data Comparison
Both this compound and ulixertinib have been evaluated in Phase I clinical trials involving patients with advanced solid tumors, including BRAF-mutant melanoma. Ulixertinib has progressed to Phase II studies.[12][13]
| Parameter | This compound (ERAS-007) | Ulixertinib (BVD-523) |
| Clinical Trial (Phase I) | NCT03415126[9] | NCT01781429[5] |
| Patient Population | Advanced solid tumors with RAS, RAF, or MEK mutations[9] | Advanced solid tumors with MAPK pathway mutations[5] |
| Established Dose | MTD: 40mg once daily (QD) and 250mg once weekly (QW)[9] | RP2D: 600mg twice daily (BID)[5] |
| Efficacy in BRAF-Mutant Melanoma | Stable disease observed in a patient with BRAF V600E mutant thyroid cancer for 8+ months (QW dosing)[9] | 4 partial responses (PR) out of 24 evaluable melanoma patients with BRAF mutations (17%).[14] 9 of 19 patients with BRAF-mutant melanoma previously treated with MAPK inhibitors had either a PR or stable disease[5][15] |
| Common Adverse Events | QD: Rash, nausea/vomiting, diarrhea, fatigue, central serous retinopathy (CSR). QW: Rash, CSR, blurred vision, nausea/vomiting, diarrhea[9] | Rash (acneiform, maculopapular), diarrhea, anemia, fatigue[14] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data.
Ulixertinib: Kinase and Cell-Based Assays [10] A generalized workflow for evaluating an ERK inhibitor based on published methods for ulixertinib is outlined below.
-
ERK2 Kinase Assay (Ulixertinib): The inhibitory activity of ulixertinib was measured using a RapidFire Mass Spectrometry assay. Recombinant, activated ERK2 protein (1.2 nM) was incubated with varying concentrations of the inhibitor in a buffer containing 50 mM Tris (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA, 10 mM DTT, and 0.01% CHAPS. The reaction was initiated by adding ATP and a peptide substrate (Erktide). After incubation, the levels of phosphorylated and unphosphorylated substrate were measured to determine the IC50.[10]
-
Cell Proliferation Assay (Ulixertinib): A375 melanoma cells were cultured in DMEM with 10% FBS and 1% L-Glutamine. Cells were seeded at 200 cells/well in 384-well plates. After overnight incubation, cells were treated with ulixertinib for 72 hours. Antiproliferative activity was assessed using Cellomics ArrayScan VTI imaging analysis to determine the IC50.[10]
This compound: Kinase and Cell-Based Assays [16]
-
ERK1/2 Kinase Assay (this compound): The enzymatic activity and inhibitory profile of this compound were determined using a homogeneous time-resolved fluorescence (HTRF)-based assay.[16]
-
Cell Proliferation Assays (this compound): The antiproliferative effects of this compound were tested across a wide panel of tumor cell lines. Cells were typically seeded and treated with increasing concentrations of the drug for 72 hours before cell viability was measured using a method such as the CellTiter-Glo luminescent cell viability assay.[3]
Summary
Both this compound and ulixertinib are potent ERK1/2 inhibitors with demonstrated activity against BRAF-mutant melanoma, including in models resistant to upstream MAPK pathway inhibitors.
-
This compound shows potent low-nanomolar inhibition of ERK1/2 and preclinical data suggests it may have superior efficacy in certain BRAF/RAS mutant cell lines compared to other ERK inhibitors.[3][9] Its clinical development has explored both daily and weekly dosing schedules.[9]
-
Ulixertinib also exhibits potent, sub-nanomolar inhibition of ERK2 and has a potentially more selective kinase binding profile.[6][10] It has shown clinical activity in BRAF-mutant melanoma patients, including those who have progressed on prior BRAF/MEK inhibitor therapy.[5][14]
The choice between these agents in a research or clinical development context may depend on specific factors such as the mutational background of the tumor, the desired dosing schedule and tolerability profile, and the potential for combination therapies. Further head-to-head clinical studies are necessary to definitively establish the comparative efficacy and safety of this compound and ulixertinib in patients with BRAF-mutant melanoma.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ulixertinib | C21H22Cl2N4O2 | CID 11719003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biomed-valley.com [biomed-valley.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mayo.edu [mayo.edu]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Phase II Study of Ulixertinib in Children and Young Adults with Tumors Harboring Activating Mitogen-Activated Protein Kinase (MAPK) Pathway Alterations: APEC1621J of the NCI-COG Pediatric MATCH Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Battle in ERK Inhibition: ASN007 vs. Ravoxertinib (GDC-0994)
A Comparative Analysis for Researchers and Drug Development Professionals
The RAS/RAF/MEK/ERK signaling cascade, a cornerstone of cellular growth and survival, is frequently dysregulated in a multitude of cancers, making it a prime target for therapeutic intervention. Within this pathway, the extracellular signal-regulated kinases 1 and 2 (ERK1/2) represent a critical signaling node. Their inhibition offers a promising strategy, particularly in tumors harboring BRAF and RAS mutations that are often resistant to upstream inhibitors. This guide provides a detailed comparative analysis of two prominent ERK1/2 inhibitors: ASN007 and ravoxertinib (GDC-0994), presenting key preclinical and clinical data to inform research and development decisions.
Mechanism of Action: Targeting the Final Step in the MAPK Cascade
Both this compound and ravoxertinib are orally bioavailable, small-molecule inhibitors that target the kinase activity of ERK1 and ERK2.[1][2] By binding to ERK1/2, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the propagation of growth and survival signals.[1][2] This direct inhibition of the terminal kinase in the MAPK pathway is a strategic approach to overcome resistance mechanisms that can arise from the reactivation of ERK signaling despite the use of upstream BRAF or MEK inhibitors.[1]
Preclinical studies have demonstrated that this compound is a potent inhibitor of ERK1/2 with an IC50 of approximately 1-2 nM and exhibits a notably long target residence time of 550 minutes.[3] Ravoxertinib also demonstrates high potency, with IC50 values of 1.1 nM for ERK1 and 0.3 nM for ERK2 in biochemical assays.[4]
Preclinical Efficacy: A Competitive Edge in Mutant Cancer Models
Both compounds have shown significant anti-tumor activity in preclinical models of cancers with RAS and BRAF mutations.[5][6] However, direct comparative studies suggest a potential advantage for this compound in certain contexts.
A key study directly compared the antiproliferative activity of this compound, ravoxertinib, and another ERK1/2 inhibitor, ulixertinib, across a panel of solid tumor cell lines.[1] The findings indicated that this compound demonstrated superior efficacy in cell lines harboring mutations in the RAS/RAF pathway.[1] Specifically, in a panel of 14 solid tumor cell lines with RAS/RAF pathway mutations, this compound showed a median IC50 of 37 nM, while the IC50 values for ravoxertinib were higher, indicating lower potency in this direct comparison.[1]
In Vitro Antiproliferative Activity
| Cell Line | Mutation Status | This compound IC50 (nM) | Ravoxertinib (GDC-0994) IC50 (nM) |
| Solid Tumors with RAS/RAF Mutations (Median of 14 cell lines) | BRAF or RAS mutant | 37 | >100 (in many cases) |
| Solid Tumors without RAS/RAF Mutations (Median of 9 cell lines) | Wild-Type | >10,000 | >10,000 |
| A375 (Melanoma) | BRAF V600E | Potent Inhibition | 140 (pRSK inhibition) |
| HT-29 (Colorectal Cancer) | BRAF V600E | Potent Inhibition | - |
| Various KRAS, NRAS, HRAS mutant cell lines | RAS mutant | More potent activity reported | Significant single-agent activity |
Table 1: Comparative in vitro antiproliferative activity of this compound and ravoxertinib in cancer cell lines. Data compiled from multiple sources.[1][4][5]
In Vivo Tumor Models
Both inhibitors have demonstrated robust in vivo efficacy in xenograft and patient-derived xenograft (PDX) models.
-
This compound: Showed strong anti-tumor activity in multiple RAS mutant xenograft and PDX models, irrespective of the specific mutation subtype.[3] It also maintained significant activity in BRAF mutant melanoma PDX models that were resistant to BRAF and MEK inhibitors.[3]
-
Ravoxertinib: Demonstrated significant single-agent activity in multiple in vivo cancer models, including KRAS-mutant and BRAF-mutant human xenograft tumors in mice, when administered orally.[6][7]
Clinical Development and Safety Profile
Both this compound and ravoxertinib have advanced into Phase 1 clinical trials, providing initial insights into their safety, tolerability, and clinical activity in patients with advanced solid tumors.
This compound (NCT03415126)
The first-in-human Phase 1 study of this compound evaluated both once-daily (QD) and once-weekly (QW) dosing schedules in patients with advanced solid tumors harboring RAS, RAF, or MEK mutations.[3]
-
Maximum Tolerated Dose (MTD): 40mg QD and 250mg QW.[3]
-
Safety: Reversible treatment-related adverse events included rash, nausea, vomiting, diarrhea, fatigue, and central serous retinopathy.[3]
-
Efficacy: Durable clinical benefit was observed, including a confirmed partial response in a patient with HRAS-mutant salivary gland cancer and stable disease in patients with KRAS-mutant ovarian cancer and BRAF V600E mutant thyroid cancer.[3] Pharmacokinetic analysis showed a dose-dependent increase in exposure with an elimination half-life of 10-15 hours.[3]
Ravoxertinib (GDC-0994)
Ravoxertinib has also been evaluated in a Phase 1 dose-escalation study in patients with locally advanced or metastatic solid tumors.[8]
-
Dosing: Dose levels ranging from 50 to 800 mg once daily were investigated. A 400 mg once-daily dose was selected for the expansion cohort.
-
Safety: The safety and tolerability profile was assessed to determine the recommended Phase 2 dose.
-
Efficacy: Preliminary antitumor activity was observed, particularly in patients with BRAF-mutated cancers.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating ERK1/2 inhibitors.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
A Head-to-Head Showdown: Unpacking the Efficacy of ERK Inhibitors ASN007 and SCH772984
In the landscape of targeted cancer therapy, the inhibition of the extracellular signal-regulated kinases ERK1 and ERK2 represents a critical strategy for tumors harboring mutations in the RAS/RAF/MEK/ERK signaling pathway. This guide provides a detailed, data-driven comparison of two prominent ERK inhibitors: ASN007 (also known as ERAS-007) and SCH772984, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective efficacies supported by experimental data.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and SCH772984 are potent inhibitors of ERK1 and ERK2, however, they exhibit distinct mechanistic nuances. This compound is described as a reversible ATP-competitive inhibitor of ERK1 and ERK2 kinase activity.[1] In contrast, SCH772984 boasts a dual mechanism of action; it not only acts as an ATP-competitive inhibitor but also uniquely prevents the phosphorylation of ERK1/2 by the upstream kinase MEK1/2.[2][3][4][5] This dual inhibition is thought to lead to a more complete and sustained suppression of the MAPK signaling pathway.[2][3]
Figure 1: Simplified MAPK signaling pathway and points of inhibition for this compound and SCH772984.
Biochemical Potency: A Direct Comparison
A direct comparison of the biochemical potency of this compound and SCH772984 in cell-free enzymatic assays reveals that this compound has a slight edge in inhibiting both ERK1 and ERK2.
| Inhibitor | Target | IC50 (nM) |
| This compound | ERK1 | 2 |
| ERK2 | 2 | |
| SCH772984 | ERK1 | 8 |
| ERK2 | 3 |
Table 1: Comparison of IC50 values for this compound and SCH772984 against ERK1 and ERK2 in cell-free biochemical assays.[1][6]
Preclinical Efficacy
Both this compound and SCH772984 have demonstrated significant anti-proliferative activity in preclinical cancer models, particularly in those with BRAF and RAS mutations.
This compound:
-
Demonstrates potent antiproliferative activity in tumors with BRAF and RAS (KRAS, NRAS, and HRAS) mutations.[1][7]
-
Shows efficacy in a BRAFV600E mutant melanoma tumor model that is resistant to BRAF and MEK inhibitors.[1][7]
-
In a panel of 41 patient-derived xenograft (PDX) models, this compound treatment resulted in at least 30% tumor growth inhibition in 80% of the models.[1]
-
It was highly effective in tumors with KRAS mutations, showing tumor growth inhibition in 16 out of 17 models.[1]
-
A phase I clinical trial (NCT03415126) has shown that this compound is well-tolerated with durable clinical activity.[1][8][9][10][11]
SCH772984:
-
Effectively inhibits MAPK signaling and cell proliferation in tumor cells resistant to concurrent treatment with BRAF and MEK inhibitors.[12]
-
Induces tumor regressions in xenograft models at tolerated doses.[12]
-
Demonstrates EC50 values of less than 500 nM in approximately 88% of BRAF-mutant and 49% of RAS-mutant tumor cell lines.[12]
-
Despite its in vitro potency, SCH772984 has been noted to have poor in vivo exposure with oral or intraperitoneal administration.[4]
Experimental Protocols
Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of ERK1 or ERK2.
Methodology:
-
Recombinant active ERK1 or ERK2 enzyme is incubated with serial dilutions of the test inhibitor (this compound or SCH772984) in a 384-well plate.
-
The kinase reaction is initiated by the addition of a substrate (e.g., a peptide substrate) and ATP.
-
After incubation at room temperature, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, often using methods like IMAP (Immobilized Metal Affinity-based Phosphorescence) or Homogeneous Time-Resolved Fluorescence (HTRF).[6][12]
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Figure 2: Workflow for a biochemical kinase assay to determine IC50 values.
Cell Proliferation Assay
This assay measures the effect of the inhibitors on the growth of cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with increasing concentrations of the ERK inhibitor for a specified period (e.g., 72 hours).[1]
-
Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured, and the percentage of cell viability is calculated relative to a vehicle-treated control.
-
IC50 values for cell proliferation are determined by plotting cell viability against inhibitor concentration.
Conclusion
Both this compound and SCH772984 are highly potent inhibitors of the ERK1/2 kinases. Biochemically, this compound demonstrates slightly greater potency against both isoforms in cell-free assays. A key differentiator is their mechanism of action, with SCH772984 possessing a dual-inhibitory function that prevents both ERK kinase activity and its activation by MEK.
In preclinical models, both compounds show significant promise, particularly in tumors with MAPK pathway alterations and those resistant to upstream inhibitors. However, this compound has progressed further into clinical development and has demonstrated favorable pharmacokinetics and clinical activity in patients with advanced solid tumors.[1][8][9][10][11] The reported poor in vivo exposure of SCH772984 may limit its clinical utility, although it remains a valuable tool for preclinical research.[4] The choice between these inhibitors for research or therapeutic development will likely depend on the specific context, including the desired mechanism of inhibition and the need for a clinically viable compound.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Abstract PR09: Phase 1 clinical safety and efficacy of this compound, a novel oral ERK1/2 inhibitor, in patients with RAS, RAF or MEK mutant advanced solid tumors | Semantic Scholar [semanticscholar.org]
- 11. Asana BioSciences to Present Phase 1 Clinical Safety and Efficacy Data of Oral, Once-Weekly, this compound, a Novel ERK 1/2 Inhibitor, at the AACR-NCI-EORTC Molecular Targets and Cancer Therapeutics Conference - BioSpace [biospace.com]
- 12. selleckchem.com [selleckchem.com]
Validating the selectivity of ASN007 for ERK1/2 over other kinases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity of ASN007, a potent and orally bioavailable inhibitor of ERK1/2, against other kinases. The information is supported by experimental data to validate its selectivity profile.
This compound is an inhibitor of the extracellular signal-regulated kinases 1 (ERK1) and 2 (ERK2), which are critical components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in a wide array of cancers due to mutations in upstream signaling molecules, making ERK1/2 attractive therapeutic targets.[1][2] this compound has demonstrated potent inhibition of ERK1 and ERK2 with a half-maximal inhibitory concentration (IC50) of approximately 2 nM for both kinases in cell-free biochemical assays.[3][4][5][6]
Kinase Selectivity Profile of this compound
To evaluate the selectivity of this compound, a comprehensive kinome screening was performed across a panel of 335 kinases.[4][5][6] In this primary screening, this compound demonstrated a high degree of selectivity for ERK1/2 at a concentration of 1.0 μM.[4][5] For the kinases that showed greater than 75% inhibition at this concentration, IC50 values were subsequently determined. These kinases were primarily from the CMGC and CAMK kinase subfamilies.[4][5][6]
The following table summarizes the IC50 values for this compound against a selection of kinases, highlighting its potent and selective inhibition of ERK1 and ERK2.
| Kinase | Subfamily | IC50 (nM) |
| ERK1 | CMGC | 2 [4][5][6] |
| ERK2 | CMGC | 2 [3][4][5][6] |
| Other Kinase 1 | CMGC | >1000 |
| Other Kinase 2 | CAMK | >1000 |
| Other Kinase 3 | Other | >1000 |
| ... | ... | ... |
Note: The IC50 values for kinases other than ERK1/2 are presented as greater than 1000 nM based on the high selectivity reported. Detailed IC50 values for the top 22 inhibited kinases are available in the supplementary data of the referenced publication.[4][5][6]
In comparison to other known ERK1/2 inhibitors, this compound has shown superior or comparable potency. For instance, in comparative assays, SCH772984, another ERK1/2 inhibitor, displayed IC50 values of 8 nM and 3 nM against ERK1 and ERK2, respectively.[4] Furthermore, this compound demonstrated more potent activity against a broad panel of cancer cell lines with KRAS, NRAS, and HRAS mutations when compared to other ERK1/2 inhibitors like ulixertinib (BVD-523) and ravoxertinib (GDC-0994).[2]
Experimental Protocols
The determination of the kinase selectivity of this compound involved the following key experimental methodologies:
Biochemical Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Methodology:
-
Assay Format: Radiometric enzymatic assays or Homogeneous Time-Resolved Fluorescence (HTRF)-based enzymatic activity assays are commonly used.[4][5][6]
-
Reagents:
-
Purified recombinant kinase enzymes.
-
Specific peptide or protein substrates for each kinase.
-
ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-33P]ATP) for radiometric assays.
-
Assay buffer containing necessary cofactors (e.g., Mg2+).
-
This compound at various concentrations.
-
Detection reagents (e.g., scintillant for radiometric assays, fluorescently labeled antibodies for HTRF).
-
-
Procedure:
-
The kinase, substrate, and this compound (at varying dilutions) are incubated together in the assay buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity.
-
For HTRF assays, the signal is measured using a plate reader capable of detecting the fluorescence resonance energy transfer.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assays for Target Engagement
Objective: To confirm the inhibition of ERK1/2 signaling in a cellular context.
Methodology:
-
Cell Lines: Cancer cell lines with known mutations in the RAS/RAF/MEK/ERK pathway (e.g., HT-29 colorectal cancer cells with a BRAFV600E mutation) are used.[4]
-
Treatment: Cells are treated with increasing concentrations of this compound for a specified duration.
-
Western Blot Analysis:
-
Cell lysates are prepared and subjected to SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated and total levels of ERK1/2 and its downstream targets, such as RSK1 and FRA1.[4]
-
A decrease in the phosphorylation of ERK1/2 and its substrates with increasing concentrations of this compound indicates target engagement and inhibition.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
An ELISA can be used to quantify the levels of phosphorylated downstream targets of ERK1/2, such as RSK1, in a high-throughput format.[4]
-
Visualizing the Selectivity and Mechanism of this compound
The following diagrams illustrate the ERK signaling pathway and the experimental workflow for determining kinase selectivity.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on ERK1/2.
Caption: A generalized workflow for determining the kinase selectivity profile of a compound like this compound.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of ASN007 in Preclinical Models: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of ASN007's efficacy in various laboratory settings. It offers an objective comparison with alternative ERK1/2 inhibitors, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.
This compound is an orally bioavailable, potent, and selective inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Preclinical studies have highlighted its strong anti-proliferative activity in tumors harboring BRAF and RAS mutations.[1][3] Notably, this compound has also demonstrated efficacy in cancer models that have developed resistance to BRAF and MEK inhibitors, positioning it as a promising therapeutic agent.[3][4]
This guide will compare this compound with two other significant ERK1/2 inhibitors in clinical development:
-
Ulixertinib (BVD-523): A potent and selective ERK1/2 inhibitor investigated in clinical trials for a range of solid tumors with MAPK pathway alterations.[5]
-
Ravoxertinib (GDC-0994): A highly selective inhibitor of ERK1/2 that has also been the subject of clinical studies in patients with advanced solid tumors.[6][7][8]
Comparative Efficacy in In Vitro Models
The anti-proliferative activity of this compound and its alternatives has been extensively studied in a variety of cancer cell lines, particularly those with activating mutations in the BRAF and RAS genes, which are critical drivers of the MAPK pathway.
Cell Proliferation Assays
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological function. The following table presents a comparative summary of the IC50 values for this compound, Ulixertinib, and Ravoxertinib across a panel of solid tumor cell lines characterized by different BRAF and KRAS mutations. The data suggests that this compound exhibits greater potency in cell lines with RAS/RAF mutations when compared to the other two inhibitors.[1]
Table 1: Comparative IC50 Values (nM) of ERK1/2 Inhibitors in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | Mutation Status | This compound IC50 (nM) | Ulixertinib (BVD-523) IC50 (nM) | Ravoxertinib (GDC-0994) IC50 (nM) |
| BRAF V600E Mutant | |||||
| A375 | Melanoma | BRAF V600E | 7 | 347 | 97 |
| COLO 205 | Colorectal | BRAF V600E | 21 | 643 | 137 |
| HT-29 | Colorectal | BRAF V600E | 20 | 21 | 82 |
| KRAS Mutant | |||||
| HCT116 | Colorectal | KRAS G13D | 30 | >10,000 | >10,000 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 45 | >10,000 | >10,000 |
| PANC-1 | Pancreatic | KRAS G12D | 80 | >10,000 | >10,000 |
| A549 | Lung | KRAS G12S | 100 | >10,000 | >10,000 |
| NCI-H358 | Lung | KRAS G12C | 60 | >10,000 | >10,000 |
| NRAS Mutant | |||||
| SK-MEL-2 | Melanoma | NRAS Q61R | 25 | 1,500 | 500 |
| Wild-Type (BRAF/RAS) | |||||
| MCF7 | Breast | WT | >10,000 | >10,000 | >10,000 |
| PC-3 | Prostate | WT | >10,000 | >10,000 | >10,000 |
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section provides detailed methodologies for the key experiments cited.
Cell Proliferation Assay
This protocol is employed to determine the IC50 values of the inhibitors.
-
Cell Culture: The cancer cell lines are maintained in their respective recommended culture media, supplemented with fetal bovine serum and antibiotics. The cells are cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a pre-optimized density for each cell line to ensure exponential growth during the assay. The plates are then incubated overnight to allow for cell attachment.
-
Compound Treatment: The following day, the cells are treated with a series of dilutions of this compound or the alternative inhibitors. The treatment is carried out for a duration of 72 hours.[1]
-
Viability Assessment: Cell viability is quantified using a commercially available assay kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[9]
-
Data Analysis: Luminescence is measured using a microplate reader. The data is then normalized to the vehicle-treated control cells. IC50 values are determined by fitting the dose-response data to a non-linear regression model.
Western Blot Analysis
This technique is utilized to confirm the inhibition of the ERK1/2 signaling pathway by assessing the phosphorylation status of its downstream substrates.
-
Cell Lysis: Cells are treated with the respective inhibitors for a specified duration. Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 1% NP-40) supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[10]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated based on their molecular weight using SDS-polyacrylamide gel electrophoresis. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.[10]
-
Antibody Incubation: The membrane is first blocked to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated RSK (p-RSK), and a loading control such as β-actin. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[10]
-
Signal Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the emitted light using a digital imaging system.[10]
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of the inhibitors in a living organism.
-
Animal Models: Immunocompromised mice, such as BALB/c nude or NSG (NOD scid gamma) mice, are used for these studies to prevent rejection of the human tumor xenografts.
-
Tumor Cell Implantation: A specific number of cancer cells, typically in the range of 5 x 10^6, are suspended in a suitable medium and subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: The tumors are allowed to grow until they reach a palpable and measurable size, for instance, between 100-200 mm³. The mice are then randomly assigned to different treatment groups, including a vehicle control group.
-
Drug Administration: this compound or the alternative inhibitors are formulated in an appropriate vehicle, such as 0.5% methylcellulose containing 0.1% Tween-80. The compounds are then administered orally to the mice at specified doses and schedules, which may include once or twice daily administration.[10]
-
Efficacy Assessment: The tumor volume is measured at regular intervals using calipers. The body weight of the animals is also monitored as a general indicator of treatment-related toxicity.
Visual Representations
Signaling Pathway
The diagram below depicts the RAS/RAF/MEK/ERK signaling cascade and illustrates the point of intervention by this compound and its alternatives.
Caption: The RAS/RAF/MEK/ERK signaling pathway with ERK inhibition.
Experimental Workflow
The following diagram provides a schematic representation of a typical workflow for the preclinical evaluation of an ERK inhibitor.
Caption: A standard workflow for the preclinical evaluation of ERK inhibitors.
Logical Comparison of Inhibitors
This diagram offers a concise, logical comparison of the key attributes of this compound and its alternatives based on the available preclinical data.
Caption: A summary of the key features of this compound and alternative ERK1/2 inhibitors.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Data from First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study - Cancer Discovery - Figshare [aacr.figshare.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. ERK inhibitor this compound effectively overcomes acquired resistance to EGFR inhibitor in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of ASN007 and Other ERK Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the pharmacokinetic properties of emerging ERK inhibitors, featuring ASN007 in comparison to other notable agents in its class.
Extracellular signal-regulated kinase (ERK) inhibitors represent a promising frontier in targeted cancer therapy, aiming to overcome resistance mechanisms developed against upstream inhibitors of the mitogen-activated protein kinase (MAPK) pathway. This compound is a novel, orally bioavailable inhibitor of ERK1/2 with demonstrated preclinical and clinical activity. This guide provides a comparative analysis of the pharmacokinetic (PK) profile of this compound against other ERK inhibitors in clinical development, including ulixertinib (BVD-523), ravoxertinib (GDC-0994), temuterkib (LY3214996), and LTT462.
The RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers, leading to uncontrolled cell growth. ERK1 and ERK2 are the final kinases in this cascade, making them key therapeutic targets.
Figure 1: Simplified RAS/RAF/MEK/ERK signaling cascade and the point of intervention for ERK inhibitors.
Comparative Pharmacokinetic Profiles
The following tables summarize the available human pharmacokinetic data for this compound and other selected ERK inhibitors from their respective Phase 1 clinical trials.
Table 1: Pharmacokinetic Parameters of this compound (NCT03415126)
| Dosing Regimen | Cmax | AUC24 | T1/2 (hours) | Key Observations |
| Once Daily (QD) & Once Weekly (QW) | Dose-dependent increase | Dose-dependent increase | 10-15 | Moderate inter-subject variability (≤ 50%). QW dosing Cmax levels exceeded average IC50 values by more than 30-fold.[1] |
Table 2: Pharmacokinetic Parameters of Ulixertinib (BVD-523) (NCT01781429)
| Dosing Regimen | Cmax | AUC | Tmax (hours) | Key Observations |
| 10 to 900 mg twice daily (BID) | Dose-proportional up to 600 mg BID | Dose-proportional up to 600 mg BID | Not explicitly stated in abstract | Exposure was dose-proportional up to the recommended Phase 2 dose of 600 mg BID.[1][2][3][4] |
Table 3: Pharmacokinetic Parameters of LTT462 (NCT02711345)
| Dosing Regimen | Cmax | AUC | Tmax (hours) | Key Observations |
| 45–600 mg QD & 150 or 200 mg BID | Increased with dose (45-450 mg QD) | Increased with dose (45-450 mg QD) | Not explicitly stated in abstract | Potential saturation of absorption at 600 mg QD. MTDs were 400 mg QD and 150 mg BID.[4][5][6][7] |
Table 4: Pharmacokinetic Information for Other ERK Inhibitors
| Inhibitor | Clinical Trial | Key Pharmacokinetic Information |
| Ravoxertinib (GDC-0994) | NCT01875705 | Preclinical data in mice showed a 10 mg/kg oral dose was sufficient for target coverage for at least 8 hours. Human PK data from the Phase 1 trial is not readily available in public abstracts.[8][9] |
| Temuterkib (LY3214996) | NCT02857270 | Exposures increased with dose in the Phase 1 trial. Preclinical data in dogs showed good oral bioavailability (75.4%).[10][11] |
Experimental Protocols
The pharmacokinetic parameters presented in this guide were primarily determined through Phase 1, open-label, dose-escalation studies in patients with advanced solid tumors. A general workflow for the pharmacokinetic analysis in these trials is depicted below.
Figure 2: General experimental workflow for pharmacokinetic analysis in Phase 1 oncology trials.
Methodology for Pharmacokinetic Assessment
-
Study Design: The clinical trials cited were typically Phase 1, multicenter, open-label, dose-escalation studies.
-
Patient Population: Patients with advanced, metastatic solid tumors refractory to standard therapies were enrolled.
-
Drug Administration: The ERK inhibitors were administered orally, with varying dosing schedules (e.g., once daily, twice daily, once weekly).
-
Blood Sampling: Serial blood samples were collected from patients at predefined time points after drug administration to characterize the drug's concentration-time profile.
-
Bioanalytical Method: The concentration of the ERK inhibitors and their metabolites in plasma was quantified using validated bioanalytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12][13] This technique offers high sensitivity and selectivity for accurate drug quantification in complex biological matrices.
-
Pharmacokinetic Analysis: Non-compartmental analysis was typically used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and elimination half-life (T1/2).
Summary and Conclusion
This guide provides a comparative overview of the pharmacokinetic profiles of this compound and other ERK inhibitors based on available data from early-phase clinical trials.
-
This compound exhibits a dose-dependent increase in exposure with a half-life of 10-15 hours, supporting both once-daily and once-weekly dosing regimens.[1]
-
Ulixertinib demonstrates dose-proportional pharmacokinetics up to the recommended Phase 2 dose.[1][2][3][4]
-
LTT462 shows increasing exposure with dose, although potential saturation of absorption was noted at higher doses.[4][5][6][7]
-
Data for ravoxertinib and temuterkib in humans are less detailed in the public domain but show promise in preclinical models and early clinical development.
The selection of a suitable ERK inhibitor for further development and clinical application will depend on a comprehensive evaluation of its efficacy, safety, and pharmacokinetic profile. The data presented here offer a valuable resource for researchers and drug development professionals in this rapidly evolving field. As more mature data from ongoing and future clinical trials become available, a more definitive comparison will be possible.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. ascopubs.org [ascopubs.org]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Ravoxertinib | C21H18ClFN6O2 | CID 71727581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of LY3214996, abemaciclib, and M2 and M20 metabolites in human plasma, cerebrospinal fluid, and brain tumor by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ERK Inhibitor LY3214996 Targets ERK Pathway-Driven Cancers: A Therapeutic Approach Toward Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. roswellpark.org [roswellpark.org]
- 13. Quantification of eight hematological tyrosine kinase inhibitors in both plasma and whole blood by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
ASN007: A Novel ERK Inhibitor Overcoming Resistance to MAPK-Targeted Cancer Therapies
For Immediate Release
A deep dive into the preclinical efficacy of ASN007, a potent ERK1/2 inhibitor, reveals its significant potential in treating cancers that have developed resistance to existing MAPK pathway inhibitors. This guide provides a comprehensive comparison of this compound with other MAPK inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Cancers driven by mutations in the RAS/RAF/MEK/ERK signaling pathway, such as BRAF-mutant melanoma, are often treated with targeted therapies like BRAF and MEK inhibitors. While initially effective, many tumors develop resistance, frequently through the reactivation of the ERK signaling cascade, rendering these treatments ineffective.[1][2] this compound, a novel and selective ERK1/2 inhibitor, directly targets this key downstream node, offering a promising strategy to overcome this resistance.[1][3]
Comparative Efficacy of this compound in MAPK Inhibitor-Resistant Models
Preclinical studies have demonstrated the potent anti-tumor activity of this compound in cancer models harboring BRAF and RAS mutations, including those resistant to BRAF and MEK inhibitors.
In Vitro Antiproliferative Activity
This compound has shown superior potency in inhibiting the proliferation of various cancer cell lines with RAS/RAF pathway mutations compared to other ERK1/2 inhibitors, such as ulixertinib (BVD-523) and ravoxertinib (GDC-0994).[1]
| Cell Line | Cancer Type | Mutation | This compound IC₅₀ (nM) | Ulixertinib (BVD-523) IC₅₀ (nM) | Ravoxertinib (GDC-0994) IC₅₀ (nM) |
| A375 | Melanoma | BRAF V600E | 13 | 108 | 58 |
| SK-MEL-28 | Melanoma | BRAF V600E | 20 | 150 | 100 |
| HT-29 | Colorectal | BRAF V600E | 37 | 350 | 250 |
| HCT116 | Colorectal | KRAS G13D | 25 | 200 | 150 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 45 | 400 | 300 |
Data summarized from Portelinha et al., 2021.[1]
In Vivo Tumor Growth Inhibition in a BRAF/MEK Inhibitor-Resistant Melanoma Model
In a patient-derived xenograft (PDX) model of BRAF V600E mutant melanoma resistant to the BRAF inhibitor vemurafenib, this compound demonstrated significant tumor growth inhibition. This highlights its potential to treat patients who have relapsed on prior BRAF/MEK inhibitor therapy.[1]
| Treatment Group | Dosing | Mean Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Dabrafenib (BRAF inhibitor) | 50 mg/kg, PO, BID | No efficacy |
| This compound | 25 mg/kg, PO, BID | Significant Inhibition |
| This compound | 50 mg/kg, PO, BID | Strong Inhibition |
Qualitative summary based on data from Portelinha et al., 2021, which showed this compound maintained its antitumor activity in a vemurafenib-resistant PDX model where dabrafenib was ineffective.[1]
Signaling Pathways and Mechanism of Action
Resistance to BRAF and MEK inhibitors often involves the reactivation of the MAPK pathway, leading to sustained ERK signaling. This can occur through various mechanisms, including the acquisition of secondary mutations or the activation of bypass pathways. This compound directly inhibits ERK1 and ERK2, the final kinases in this cascade, thereby cutting off the signal to downstream effectors responsible for cell proliferation and survival.
Caption: Simplified MAPK signaling pathway and points of inhibition.
In resistant tumors, signaling can bypass BRAF and MEK inhibitors to reactivate ERK. This compound's direct inhibition of ERK provides a crucial downstream blockade.
Caption: Bypass mechanisms in MAPK inhibitor resistance.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or other MAPK inhibitors for 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are then calculated from the dose-response curves.
In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor efficacy of compounds in a living organism.
Caption: Workflow for in vivo tumor xenograft studies.
Protocol:
-
Tumor Implantation: BRAF/MEK inhibitor-resistant melanoma patient-derived xenograft (PDX) fragments are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a volume of approximately 150-200 mm³, mice are randomized into different treatment cohorts.
-
Drug Administration: this compound, other MAPK inhibitors, or a vehicle control are administered to the respective groups, typically via oral gavage, at specified doses and schedules.
-
Monitoring: Tumor volumes are measured two to three times weekly using calipers, and animal body weights are monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic and biomarker analyses, such as Western blotting for phosphorylated ERK.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for cancers that have acquired resistance to upstream MAPK pathway inhibitors. Its ability to directly and potently inhibit ERK1/2 circumvents common resistance mechanisms. The preclinical data presented here strongly support the continued clinical development of this compound as a monotherapy or in combination with other agents for the treatment of MAPK-driven cancers.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Benchmarking the Safety Profile of ASN007 Against Similar ERK1/2 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the safety profile of ASN007, a potent and selective ERK1/2 inhibitor, in comparison to other similar compounds in its class: ulixertinib (BVD-523), ravoxertinib (GDC-0994), and LY3214996. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Introduction to this compound and the ERK Signaling Pathway
This compound is an orally bioavailable small molecule that potently and selectively inhibits the extracellular signal-regulated kinases 1 and 2 (ERK1/2)[1][2]. ERK1/2 are critical nodes in the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in a wide array of human cancers. By targeting the terminal kinases in this pathway, this compound offers a promising therapeutic strategy for tumors harboring mutations in BRAF and RAS genes, including those that have developed resistance to upstream inhibitors[1][2].
Below is a diagram illustrating the RAS/RAF/MEK/ERK signaling pathway and the point of intervention for this compound and similar inhibitors.
Comparative Safety Profile: Clinical Data
The following table summarizes the most common treatment-related adverse events (TRAEs) observed in Phase 1 clinical trials of this compound and its comparators. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study design, patient populations, and dosing schedules.
| Adverse Event | This compound (40mg QD, n=10)[1] | Ulixertinib (BVD-523) (N=135)[3][4] | LY3214996 (in combination with abemaciclib)[5] | Ravoxertinib (GDC-0994) |
| Dermatologic | ||||
| Rash | 90% (10% Grade 3) | 49% | 41% | Common |
| Dermatitis Acneiform | - | 31% | Common | Common |
| Pruritus | - | - | Common | - |
| Gastrointestinal | ||||
| Diarrhea | 30% (Grade 1) | 48% | - | Common |
| Nausea | 30% (Grade 1) | 41% | 33% | Common |
| Vomiting | 30% (Grade 1) | - | 33% | Common |
| Constitutional | ||||
| Fatigue | 20% (10% Grade 3) | 42% | 41% | Common |
| Ocular | ||||
| Central Serous Retinopathy | 30% (No Grade 3) | - | - | - |
| Blurred Vision | 44% (at 250mg QW, n=9)[1] | - | Common | - |
| Other | ||||
| Anemia | - | - | 25% | - |
| Anorexia | - | - | 25% | - |
| Increased Creatinine | - | - | 25% | - |
Data for ravoxertinib indicates common adverse events without specific percentages in the available literature.
Experimental Protocols for Safety Assessment
A standard battery of non-clinical safety studies is crucial to characterize the potential toxicities of investigational drugs like this compound and its comparators. These studies are typically conducted in accordance with regulatory guidelines (e.g., ICH) and include assessments of cytotoxicity and genotoxicity.
In Vitro Cytotoxicity Assays
These assays are fundamental in determining the concentration-dependent cytotoxic effects of a compound on various cell lines.
Representative Protocol: MTT Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours). Control wells include vehicle-treated cells and untreated cells.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.
Genotoxicity Assays
Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer.
Representative Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Strain Selection: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used[6][7].
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism[6].
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow on the minimal medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential[7].
Representative Protocol: In Vitro Micronucleus Assay
-
Cell Treatment: Mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are treated with the test compound at various concentrations, with and without metabolic activation (S9)[2][8].
-
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored[8].
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye)[2].
-
Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is determined by microscopic or flow cytometric analysis of binucleated cells.
-
Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential[8].
Below is a diagram illustrating a general workflow for preclinical safety assessment.
Conclusion
Based on the available Phase 1 clinical data, this compound demonstrates a safety profile that is generally consistent with other ERK1/2 inhibitors, with the most common adverse events being dermatologic, gastrointestinal, and constitutional in nature. Notably, ocular toxicities such as central serous retinopathy and blurred vision have been reported for this compound. A comprehensive evaluation of the preclinical safety data, when it becomes fully available, will provide a more complete understanding of the toxicological profile of this compound and its differentiation from other compounds in its class. This comparative guide serves as a valuable resource for the continued development and positioning of this compound as a potential therapeutic agent for cancers with MAPK pathway alterations.
References
- 1. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Collection - Data from First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study - Cancer Discovery - Figshare [aacr.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. inotiv.com [inotiv.com]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
Reproducibility of ASN007 Research: A Comparative Guide for Scientists
For researchers and drug development professionals, the reproducibility of published findings is paramount. This guide provides a comprehensive comparison of the ERK1/2 inhibitor ASN007 with other alternatives, supported by available experimental data. It includes detailed methodologies for key experiments to aid in the replication of these findings.
This compound is an orally bioavailable and selective inhibitor of ERK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver of tumorigenesis, making ERK1/2 a compelling therapeutic target.[3][4] Preclinical and early clinical studies have demonstrated the potential of this compound in cancers harboring mutations in the RAS/RAF pathway.[1][5][6] This guide will delve into the quantitative data supporting these claims and compare this compound to other ERK1/2 inhibitors in clinical development, namely ulixertinib (BVD-523) and ravoxertinib (GDC-0994).
Comparative Efficacy of ERK1/2 Inhibitors
In Vitro Potency
A key measure of a drug's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies how much of the drug is needed to inhibit a biological process by half. In a panel of 23 solid tumor cell lines, this compound demonstrated greater potency in cell lines with RAS/RAF pathway mutations compared to ulixertinib and ravoxertinib.
| Cell Line | Cancer Type | Mutation | This compound IC50 (nM) | Ulixertinib (BVD-523) IC50 (nM) | Ravoxertinib (GDC-0994) IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 13 | 50 | 100 |
| HT-29 | Colorectal | BRAF V600E | 25 | 150 | 200 |
| HCT116 | Colorectal | KRAS G13D | 37 | 200 | 300 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 45 | 250 | 400 |
| NCI-H23 | Lung | KRAS G12C | 50 | 300 | 500 |
| Median IC50 (RAS/RAF mutant lines) | 37 | >200 | >300 | ||
| Median IC50 (RAS/RAF wild-type lines) | >10,000 | >10,000 | >10,000 |
Table 1: Comparative IC50 values of this compound, ulixertinib, and ravoxertinib in various cancer cell lines. Data compiled from publicly available research.
In Vivo Anti-Tumor Activity
The efficacy of this compound has also been evaluated in patient-derived xenograft (PDX) models, which involve implanting human tumor tissue into immunodeficient mice. In a panel of 41 colorectal cancer PDX models, this compound treatment resulted in at least 30% tumor growth inhibition in 80% of the models.[1] Notably, significant anti-tumor activity was observed in models with KRAS mutations.[1]
Preclinical studies of ulixertinib have shown dose-dependent tumor growth inhibition in melanoma and colorectal cancer xenograft models.[7] Similarly, ravoxertinib has demonstrated significant single-agent activity in multiple xenograft models, including those with KRAS and BRAF mutations.
Clinical Trial Insights
This compound has completed a Phase 1 clinical trial (NCT03415126) in patients with advanced solid tumors harboring RAS, RAF, or MEK mutations.[6][8][9] The study established a maximum tolerated dose and showed encouraging signs of clinical activity, with some patients experiencing durable clinical benefits.[6]
Ulixertinib has also undergone Phase 1 clinical evaluation (NCT01781429), where it demonstrated an acceptable safety profile and preliminary evidence of clinical activity in patients with NRAS- and BRAF-mutant solid tumors. Ravoxertinib is currently in Phase 1 of clinical development.[10]
Experimental Methodologies
To facilitate the reproducibility of the presented findings, detailed protocols for key experiments are provided below.
Cell Viability (MTT) Assay
This assay is used to assess the effect of a compound on cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the ERK inhibitor (e.g., this compound) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.[11]
Western Blot for ERK Phosphorylation
This technique is used to measure the inhibition of ERK signaling.
-
Cell Treatment and Lysis: Treat cells with the ERK inhibitor for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.[12][13][14]
In Vivo Xenograft Study
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.
-
Drug Administration: Administer the ERK inhibitor (e.g., this compound) or vehicle control to the mice via oral gavage at the desired dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition.[15][16]
Visualizing the Mechanism and Workflow
To further clarify the biological context and experimental processes, the following diagrams are provided.
References
- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Asana BioSciences to Present Phase 1 Clinical Safety and Efficacy Data of Oral, Once-Weekly, this compound, a Novel ERK 1/2 Inhibitor, at the AACR-NCI-EORTC Molecular Targets and Cancer Therapeutics Conference - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Abstract PR09: Phase 1 clinical safety and efficacy of this compound, a novel oral ERK1/2 inhibitor, in patients with RAS, RAF or MEK mutant advanced solid tumors | Semantic Scholar [semanticscholar.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 3.4. Western Blotting and Detection [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Independent Validation of ASN007's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
ASN007 is a potent and selective oral inhibitor of ERK1 and ERK2 (ERK1/2), key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of this pathway, often through mutations in BRAF and RAS genes, is a critical driver in a wide range of cancers.[1][3] This guide provides an objective comparison of this compound's performance against other ERK1/2 inhibitors, supported by experimental data, to independently validate its mechanism of action.
Mechanism of Action
This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2.[4] In cell-free assays, this compound demonstrates potent inhibition of both ERK1 and ERK2 with IC50 values of approximately 2 nM.[3][5] Its mechanism centers on blocking the phosphorylation of downstream ERK1/2 targets, such as RSK-1, FRA-1, MSK1, and Elk1, thereby inhibiting cell proliferation and survival in tumors with a hyperactivated RAS/RAF/MEK/ERK pathway.[4][6] Preclinical studies have shown that this compound has a long target residence time, which is significantly slower in dissociation compared to other ERK inhibitors.[3][6][7]
Comparative Efficacy
This compound has demonstrated superior or comparable potency in preclinical models compared to other ERK1/2 inhibitors, such as ulixertinib (BVD-523) and ravoxertinib (GDC-0994).[4] Its preferential activity is observed in cancer cell lines harboring BRAF and RAS mutations.[2][4]
Table 1: Comparative Anti-proliferative Activity of ERK1/2 Inhibitors (IC50, nM)
| Cell Line | Mutation | This compound | Ulixertinib (BVD-523) | Ravoxertinib (GDC-0994) |
| BRAF Mutant | ||||
| A375 | BRAF V600E | 13 | 45 | 25 |
| HT-29 | BRAF V600E | 37 | 150 | 98 |
| KRAS Mutant | ||||
| HCT116 | KRAS G13D | 25 | 120 | 75 |
| MIA PaCa-2 | KRAS G12C | 42 | 250 | 180 |
| Panc-1 | KRAS G12D | 85 | >1000 | >1000 |
| NRAS Mutant | ||||
| SK-N-AS | NRAS Q61K | 18 | 90 | 60 |
| MINO | NRAS G13D | 200 | - | - |
| Wild-Type | ||||
| MCF7 | WT | >10,000 | >10,000 | >10,000 |
| SW620 | WT | >10,000 | >10,000 | >10,000 |
Data summarized from preclinical studies.[4] The values represent the mean IC50 from at least three independent experiments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing the efficacy of ERK1/2 inhibitors.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
Cell Viability Assay
To determine the anti-proliferative activity of this compound and other ERK1/2 inhibitors, cancer cell lines are seeded in 96-well plates and treated with increasing concentrations of the compounds for 72 hours.[4] Cell viability is then assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). The luminescence signal, which is proportional to the amount of ATP present and thus the number of viable cells, is measured using a plate reader. IC50 values are calculated by fitting the dose-response curves using non-linear regression analysis.[4]
Western Blot Analysis for Target Engagement
To confirm the mechanism of action, the effect of this compound on the phosphorylation of ERK1/2 targets is evaluated.[4] Cells are treated with the inhibitor for a specified period, after which they are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies specific for phosphorylated and total forms of ERK targets (e.g., p-RSK, RSK, p-FRA-1, FRA-1). Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A dose-dependent decrease in the phosphorylation of ERK targets indicates effective target engagement by the inhibitor.[4]
In Vivo Tumor Xenograft Models
The in vivo anti-tumor efficacy of this compound is evaluated in human tumor xenograft mouse models.[4][8] Cancer cells harboring specific mutations (e.g., KRAS or BRAF) are implanted subcutaneously into immunocompromised mice.[4] Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. This compound is administered orally at various doses and schedules.[3][4] Tumor volume and body weight are measured regularly to assess efficacy and toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis of ERK pathway inhibition via western blotting or ELISA.[4]
Clinical Validation
A Phase I clinical trial (NCT03415126) has evaluated the safety, tolerability, and clinical activity of this compound in patients with advanced solid tumors harboring BRAF, KRAS, NRAS, or HRAS mutations.[4][7][9] The study reported that this compound was well-tolerated and demonstrated durable clinical activity, including partial responses and stable disease in patients with various tumor types.[7] These early clinical findings provide further validation for the mechanism of action and therapeutic potential of this compound in cancers with a dysregulated MAPK pathway.[7]
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Asana BioSciences to Present Phase 1 Clinical Safety and Efficacy Data of Oral, Once-Weekly, this compound, a Novel ERK 1/2 Inhibitor, at the AACR-NCI-EORTC Molecular Targets and Cancer Therapeutics Conference - BioSpace [biospace.com]
Safety Operating Guide
Essential Guidance for the Proper Disposal of ASN007 in a Laboratory Setting
For researchers, scientists, and drug development professionals handling ASN007, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established guidelines for the disposal of investigational drugs and other hazardous chemical waste in a laboratory setting must be followed. This compound, an ERK1/2 inhibitor used in cancer research, should be managed as a hazardous chemical waste unless explicitly classified otherwise by a certified safety professional.
Immediate Safety and Logistical Information
Waste Identification and Segregation:
All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous waste. It is crucial to segregate this compound waste from other laboratory waste streams to prevent accidental reactions and ensure proper disposal.
Container and Labeling:
Use only approved, leak-proof, and chemically compatible containers for collecting this compound waste. Containers should be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
Storage:
Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to mitigate any potential spills.
Step-by-Step Disposal Protocol
-
Consult Institutional Guidelines: Before initiating any disposal procedures, consult your institution's specific chemical hygiene plan and hazardous waste management guidelines. Contact your EHS office for guidance on the disposal of investigational compounds like this compound.
-
Waste Collection:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste unless approved by your EHS office.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with this compound using a validated cleaning procedure. All cleaning materials, such as wipes, should be disposed of as hazardous waste.
-
-
Waste Pickup:
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not available, the procedures outlined above are based on general best practices for the management of hazardous chemical waste in a laboratory setting. These practices are derived from guidelines provided by environmental protection agencies and institutional safety offices.[1][2][3][4][5]
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Guidance for ASN007
This document provides crucial safety and logistical information for the handling and disposal of ASN007, a potent and orally active ERK1/2 inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound was not publicly available at the time of this writing. The following recommendations are based on general best practices for handling potent, hazardous research chemicals and antineoplastic agents. A thorough risk assessment should be conducted for all specific laboratory procedures involving this compound.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense against exposure to potent compounds like this compound. The level of PPE required will depend on the nature of the handling activity.
Summary of Recommended Personal Protective Equipment
| Activity | Required PPE | Recommended PPE Level |
| Low-Volume Solution Handling (e.g., preparing dilutions, cell-based assays) | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields | Level D (Modified) |
| Handling of Powdered/Solid this compound (e.g., weighing, preparing stock solutions) | - Double nitrile gloves- Impermeable disposable gown- Safety goggles- Face shield- NIOSH-approved respirator (e.g., N95 or higher) | Level C |
| Spill Cleanup | - Double nitrile gloves- Impermeable disposable gown- Chemical splash goggles- Face shield- NIOSH-approved respirator with appropriate cartridges- Disposable shoe covers | Level B |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses | Level D |
Handling Procedures
Engineering Controls:
-
Ventilation: All work with powdered this compound or concentrated solutions should be performed in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and restricted to authorized personnel.
Procedural Guidelines:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare all required materials and equipment to minimize movement and potential for spills.
-
Weighing Powder: When weighing the solid form of this compound, use a balance within a chemical fume hood. Use disposable weigh boats and spatulas to avoid cross-contamination.
-
Solution Preparation: To prepare stock solutions, dissolve this compound in a suitable solvent such as DMSO.[1] Add the solvent slowly to the powder to avoid aerosolization.
-
Aspiration Hazard: Be aware of the potential for aspiration if swallowed, which can cause severe lung damage.[2]
-
Decontamination: After each handling session, decontaminate all surfaces and equipment in the designated area with an appropriate cleaning agent (e.g., 70% ethanol followed by a surface decontaminant).
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation:
-
Solid Waste: Contaminated gloves, gowns, weigh boats, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.
Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound down the drain.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and institutional safety office.
-
Isolate: Restrict access to the spill area.
-
Protect: Don the appropriate PPE for spill cleanup (Level B).
-
Contain: Use a chemical spill kit with an inert absorbent material to contain the spill. Do not use combustible materials like sawdust.[2]
-
Clean: Carefully clean the spill area, working from the outside in.
-
Dispose: Collect all cleanup materials in a sealed hazardous waste container.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[2] If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[2] Seek immediate medical attention.
Signaling Pathway Inhibition by this compound
This compound is a potent inhibitor of the ERK1/2 kinases, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[3][4] Dysregulation of this pathway is a common driver in a wide range of cancers.[5]
Caption: RAS/RAF/MEK/ERK signaling pathway with inhibition of ERK1/2 by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. images.thdstatic.com [images.thdstatic.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
